Defensin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFGCPLNQGACHNHCRSIRRRGGYCSGIIKQTCTCY |
Origin of Product |
United States |
Defensin Classification and Diversity
Mammalian Defensin (B1577277) Subfamilies
The two main subfamilies of defensins found in humans are alpha-defensins and beta-defensins, distinguished by their disulfide bond connectivity. Alpha-defensins have a 1-6, 2-4, 3-5 cysteine pairing pattern, while beta-defensins have a 1-5, 2-4, 3-6 pattern. nih.govmdpi.com
Alpha-Defensins (α-Defensins)
Human alpha-defensins were initially isolated from neutrophils and are also known as human neutrophil peptides (HNPs). mdpi.commdpi.com Six human alpha-defensins have been identified. frontiersin.orgnih.gov
Myeloid alpha-defensins, specifically HNP1, HNP2, HNP3, and HNP4, are predominantly found in the azurophilic granules of human neutrophils. mdpi.commdpi.comfrontiersin.orgnih.gov HNP1-3 are particularly abundant, accounting for a significant percentage of total neutrophil protein. frontiersin.orgnih.gov These defensins are released by activated neutrophils at sites of infection. nih.govnih.gov HNP1-4 exhibit antimicrobial activity against various bacteria, including both Gram-positive and Gram-negative species. mdpi.com
Table 1: Myeloid Alpha-Defensins (Human Neutrophil Peptides)
| This compound Name | Common Abbreviation | Primary Source | Constitutive/Inducible Expression |
| Human Neutrophil Peptide 1 | HNP1 | Neutrophils | Constitutive mdpi.com |
| Human Neutrophil Peptide 2 | HNP2 | Neutrophils | Constitutive mdpi.com |
| Human Neutrophil Peptide 3 | HNP3 | Neutrophils | Constitutive mdpi.com |
| Human Neutrophil Peptide 4 | HNP4 | Neutrophils | Constitutive |
Human this compound 5 (HD5) and human this compound 6 (HD6), also referred to as DEFA5 and DEFA6, are enteric alpha-defensins primarily produced by Paneth cells in the small intestine. mdpi.comwikipedia.orgfrontiersin.orgfrontiersin.orgnih.gov These defensins are stored in secretory granules and released into the intestinal lumen. frontiersin.orgnih.gov HD5 demonstrates antimicrobial activity against a range of bacteria, contributing to the control of the gut microbiota and protection against enteric pathogens. mdpi.comfrontiersin.orgnih.govpnas.org HD6, while structurally similar, does not exhibit direct bactericidal activity but can form self-assembled nanonets that ensnare bacteria, promoting mucosal innate immunity. mdpi.compnas.orgcapes.gov.br
Table 2: Enteric Alpha-Defensins
| This compound Name | Common Abbreviation | Primary Source | Constitutive/Inducible Expression |
| Human this compound 5 | HD5 (DEFA5) | Paneth Cells | Constitutive mdpi.com |
| Human this compound 6 | HD6 (DEFA6) | Paneth Cells | Constitutive |
Myeloid Alpha-Defensins (e.g., Human Neutrophil Peptides 1-4)
Beta-Defensins (β-Defensins)
Human beta-defensins (hBDs) are primarily expressed by epithelial tissues throughout the body, including the skin, respiratory tract, and genitourinary tract. wikipedia.orgmdpi.comspandidos-publications.com While more than 30 beta-defensin genes may exist in the human genome, only a few have been extensively characterized. nih.gov
Human Beta-Defensin 1 (hBD-1) is a constitutively expressed beta-defensin, meaning it is produced at relatively constant levels in various epithelial tissues under normal physiological conditions. mdpi.comspandidos-publications.comfrontiersin.orgfrontiersin.orgaai.orgmdpi.com It is found in the respiratory tract, kidney, urogenital epithelium, and oral cavity, among other locations. frontiersin.orgaai.orgmdpi.com While constitutively expressed, its expression can be modulated by various factors, including viral stimulation. frontiersin.orgmdpi.com HBD-1 exhibits antimicrobial activity against a spectrum of bacteria and can also inactivate Candida species. nih.govmdpi.comaai.org
Table 3: Constitutively Expressed Beta-Defensins
| This compound Name | Common Abbreviation | Primary Source | Constitutive/Inducible Expression |
| Human Beta-Defensin 1 | hBD-1 (DEFB1) | Epithelial Cells | Constitutive mdpi.comspandidos-publications.comfrontiersin.orgfrontiersin.orgaai.orgmdpi.com |
Unlike hBD-1, the expression of Human Beta-Defensin 2 (hBD-2) and Human Beta-Defensin 3 (hBD-3) is typically low under normal conditions and is significantly induced in response to microbial challenge, pro-inflammatory cytokines (such as TNF-α, IL-1β, and IL-17), and tissue injury. frontiersin.orgnih.govmdpi.comspandidos-publications.comfrontiersin.orgaai.orgasm.orgoup.com HBD-2 was initially discovered in psoriatic skin lesions and is induced by contact with microorganisms like Pseudomonas aeruginosa or cytokines. nih.govwikipedia.org HBD-3 has a broader spectrum of antimicrobial activity compared to hBD-2, including activity against Staphylococcus aureus and multi-resistant strains. nih.govasm.org Both hBD-2 and hBD-3 are produced by various epithelial cells and contribute to the local defense system. mdpi.comspandidos-publications.comnih.gov
Table 4: Inducible Beta-Defensins
Constitutively Expressed Beta-Defensins (e.g., Human Beta-Defensin 1)
Theta-Defensins (θ-Defensins)
Theta-defensins (θ-defensins) represent a unique family of mammalian antimicrobial peptides. wikipedia.org They are distinguished by their cyclic structure, a feature not commonly found in other mammalian defensins. wikipedia.orggoogle.com
Cyclic Peptides and Unique Disulfide Topology
θ-Defensins are macrocyclic peptides, typically composed of 18 amino acids. wikipedia.orgacs.org Their cyclic nature arises from the formation of a peptide bond between the N- and C-terminal ends. researchgate.net This cyclic peptide backbone is further stabilized by three parallel disulfide bonds, forming a structural motif known as the cyclic cystine ladder. acs.orgrcsb.org This arrangement of disulfide bonds is unique compared to the disulfide topologies found in alpha- and beta-defensins. google.comacs.org The cyclic structure is crucial for their antimicrobial properties and stability, as linearization can lead to reduced microbicidal activity. wikipedia.orgresearchgate.net θ-Defensins consist of a pair of antiparallel β-sheets linked by these disulfide bonds, resulting in an extremely stable structure. wikipedia.org
Defensins Across Eukaryotic Kingdoms
Defensins are widely distributed across the eukaryotic domain, playing essential roles in the innate immune systems of diverse organisms. capes.gov.broup.com
Invertebrate Defensins (e.g., Insects, Mollusks, Arachnids)
Invertebrate defensins are a family of cysteine-rich antimicrobial peptides found in various groups, including mollusks, insects, and arachnids. wikipedia.orgnih.gov These defensins are primarily known for their activity against Gram-positive bacteria, although some also show activity against Gram-negative bacteria and fungi. wikipedia.orgnih.gov
Invertebrate defensins typically range in length from 38 to 51 amino acids and contain six conserved cysteine residues involved in intramolecular disulfide bonds. wikipedia.orgnih.gov Structural similarities exist between arthropod defensins and mammalian beta-defensins, particularly in conserved motifs, despite independent evolutionary origins. wikipedia.org
Insects, mollusks, and arachnids possess defensins that belong to the cis-defensin superfamily, characterized by the CSαβ fold. latrobe.edu.aunih.gov Within invertebrate defensins, distinct classes exist based on sequence identity. nih.gov For example, defensins from neopteran insects form one class, while an "ancestral" class includes defensins from arachnids, mollusks, and other invertebrates, sharing higher sequence identities within their respective classes. nih.govresearchgate.net The expression patterns of invertebrate defensins can vary, with some showing constitutive expression in certain tissues while others are inducible upon microbial challenge. portlandpress.com
Plant Defensins
Plant defensins are a large and ubiquitous family of cysteine-rich peptides found in virtually all plant species. wikipedia.orgnih.gov They are integral components of the plant innate immune system, defending against pathogens and parasites. wikipedia.orgnih.gov
Plant defensins are typically 45 to 54 amino acids in length and are characterized by a conserved cysteine-stabilized αβ protein fold (CSαβ), consisting of an α-helix and three antiparallel β-strands stabilized by disulfide bonds. wikipedia.orgplos.orgmdpi.commdpi.com The majority of plant defensins are stabilized by four disulfide bridges, although some subclasses contain more cysteine residues forming additional disulfide bonds. wikipedia.orgmdpi.com The disulfide topology of plant defensins differs from that of mammalian defensins, indicating convergent evolution of similar structures. latrobe.edu.aunih.gov
Plant defensins exhibit diverse biological functions, with their primary role being antimicrobial activity, particularly against fungi. wikipedia.orgnih.govplos.orgmdpi.com Their antifungal mechanisms can be complex and may involve interactions with fungal membrane lipids, induction of reactive oxygen species, and interference with intracellular processes. wikipedia.orgnih.govplos.orgcigb.edu.cu Beyond defense, some plant defensins have evolved additional roles in reproduction and tolerance to abiotic stresses like metal toxicity. latrobe.edu.auwikipedia.orgnih.gov Plant defensins are expressed in various tissues and organelles, and their expression can be induced by environmental stresses and signaling molecules. wikipedia.orgmdpi.com
Fungal Defensins
Defensins and this compound-like peptides have also been identified in fungi, demonstrating the broad distribution of these antimicrobial peptides across eukaryotic kingdoms. frontiersin.orgcapes.gov.brnih.gov Fungal defensins belong to the cis-defensin superfamily, sharing the characteristic cysteine-stabilized α-helical and β-sheet fold (CSαβ) with plant and invertebrate defensins. mdpi.com
Fungal this compound-like peptides typically have a low molecular mass, a basic character, and contain multiple cysteine residues forming disulfide bonds that provide stability. nih.gov Examples of fungal defensins include plectasin (B1576825) from Pseudoplectania nigrella, eurocin (B1576607) from Eurotium amstelodami, and bubble protein from Penicillium brevicompactum. frontiersin.orgnih.gov These fungal defensins exhibit antifungal activity and, in some cases, antibacterial activity. mdpi.comnih.gov For instance, plectasin kills sensitive bacteria by a mechanism involving binding to the cell-wall intermediate Lipid II. mdpi.com The identification of defensins in lower eukaryotes like fungi supports the hypothesis that ancestral this compound genes existed early in eukaryotic evolution. frontiersin.orgnih.gov
Table 1: Summary of this compound Occurrence and Characteristics Across Eukaryotic Kingdoms
| Kingdom | Examples of Organisms | Typical Length (amino acids) | Disulfide Bonds | Structural Motif (Superfamily) | Key Functions |
| Animalia | Mammals (θ-defensins in Old World monkeys), Insects, Mollusks, Arachnids | 18 (θ-defensins), 38-51 (Invertebrates) | 3 (θ-defensins), 6 cysteines forming bonds (Invertebrates) | Cyclic Cystine Ladder (θ-defensins), CSαβ (Invertebrates) | Antimicrobial (bacteria, fungi, viruses), Immunomodulation |
| Plantae | Ubiquitous in plant species | 45-54 | Typically 4 | CSαβ (cis-defensin) | Antimicrobial (primarily fungi), Abiotic stress tolerance, Reproduction |
| Fungi | Pseudoplectania nigrella, Eurotium amstelodami, Penicillium brevicompactum | Low molecular mass (5.8–6.6 kDa) | 4-10 cysteines forming bonds | CSαβ (cis-defensin) | Antimicrobial (bacteria, fungi) |
Table 2: Characteristics of Theta-Defensins
| Feature | Description |
| Structure | Cyclic peptide backbone |
| Length | Typically 18 amino acids |
| Disulfide Bonds | Three parallel disulfide bonds (Cyclic Cystine Ladder) |
| Occurrence | Functional in Old World monkeys (e.g., rhesus macaques, baboons), siamangs, orangutans wikipedia.orgresearchgate.netasm.org |
| Status in Humans | Pseudogenes (due to premature stop codon) wikipedia.orgresearchgate.netgenecards.org |
| Activity (Functional) | Broad-spectrum antimicrobial (bacteria, fungi, viruses like HIV-1) wikipedia.orgresearchgate.netasm.org |
Table 3: Characteristics of Invertebrate Defensins
| Feature | Description |
| Organisms | Insects, Mollusks, Arachnids, Nematodes, Annelids, Cnidarians, Sponges wikipedia.orgnih.govportlandpress.comnih.gov |
| Length | 38-51 amino acids (Arthropods) wikipedia.org |
| Cysteine Content | Typically six conserved cysteines wikipedia.orgnih.gov |
| Activity | Primarily antibacterial (Gram-positive), some antifungal and Gram-negative activity wikipedia.orgnih.gov |
| Classification | Belongs to the cis-defensin superfamily latrobe.edu.aunih.gov |
| Expression Pattern | Can be constitutive or inducible portlandpress.com |
Table 4: Characteristics of Plant Defensins
| Feature | Description |
| Organisms | Ubiquitous in plant species wikipedia.orgnih.gov |
| Length | 45-54 amino acids wikipedia.orgmdpi.commdpi.com |
| Disulfide Bonds | Typically four, some with five wikipedia.orgmdpi.com |
| Structural Motif | CSαβ (cysteine-stabilized αβ protein fold) wikipedia.orgplos.orgmdpi.commdpi.com |
| Activity | Primarily antifungal, also antibacterial and insecticidal wikipedia.orgnih.govplos.orgmdpi.comcigb.edu.cu |
| Additional Functions | Reproduction, metal tolerance, enzyme inhibition, ion channel blocking latrobe.edu.auwikipedia.orgnih.gov |
| Expression Pattern | Constitutive or inducible by stress/signaling molecules wikipedia.orgmdpi.com |
Table 5: Characteristics of Fungal Defensins
| Feature | Description |
| Organisms | Various fungi (e.g., Pseudoplectania nigrella, Eurotium amstelodami, Penicillium brevicompactum) frontiersin.orgnih.gov |
| Mass | Low molecular mass (5.8–6.6 kDa) nih.gov |
| Cysteine Content | 4-10 cysteine residues nih.gov |
| Structural Motif | CSαβ (cysteine-stabilized α-helical and β-sheet fold) mdpi.com |
| Activity | Antifungal, some antibacterial mdpi.comnih.gov |
| Stability | Disulfide bonds provide resistance to temperature/solvent conditions nih.gov |
Other Vertebrate Defensins (e.g., Avian, Fish, Amphibian)
While alpha- and beta-defensins are prominent in mammals, beta-defensins are found across a broader spectrum of vertebrates, including birds, reptiles, fish, and amphibians. wikipedia.orgnih.gov The presence of beta-defensins in phylogenetically older vertebrates like birds and fish suggests that defensins may have evolved from a common ancestral gene encoding beta-defensins. wikipedia.org
Avian Defensins: Birds primarily possess beta-defensins, often referred to as avian beta-defensins (AvBDs). nih.govcabidigitallibrary.org These peptides are crucial for avian innate immunity and are expressed in various tissues, including heterophils (the avian equivalent of mammalian neutrophils) and epithelial cells lining organs like the digestive tract. cambridge.orguu.nl Avian beta-defensins, like their mammalian counterparts, adopt triple-stranded beta-sheet structures. nih.gov Over a dozen AvBDs have been identified in birds, with their genes often clustered in a single chromosomal segment, indicative of gene duplication and diversification. nih.gov Examples of avian beta-defensins include gallinacins (e.g., Gal-1, Gal-2, Gal-1α) found in chickens and Turkey Heterophil Peptides (THP-1, THP-2, THP-3) in turkeys. cambridge.org
Fish Defensins: In teleost fish, defensins are primarily beta-defensin-like proteins. nih.govmdpi.com These fish defensins share the conserved six-cysteine motif characteristic of beta-defensins, with a disulfide bonding pattern of Cys1–Cys5, Cys2–C4, and Cys3–C6, similar to that found in beta-defensins of birds, reptiles, and mammals. nih.govmdpi.com Fish defensins have been identified in numerous species, including zebrafish, tiger pufferfish, and European sea bass. nih.govmdpi.com While typically cationic, some non-cationic beta-defensins have also been reported in fish. mdpi.com The number of this compound genes can vary among fish species, with some having a single copy while others, like the Atlantic salmon, possess multiple defensins distributed into different subfamilies. nih.gov
Amphibian Defensins: Defensins have also been identified in amphibians. The first amphibian-encoded beta-defensin was found in the Chinese brown frog, Rana chensinensis. plos.orgplos.org More recently, the first beta-defensin antimicrobial peptide from salamanders, named CFBD, was identified in the skin of Cynops fudingensis. plos.orgplos.orgresearchgate.net This salamander this compound contains six cysteines forming three disulfide bridges and shows sequence similarity to beta-defensins from other vertebrates, particularly fish beta-defensins. plos.orgplos.orgresearchgate.net Amphibian skin is a rich source of antimicrobial peptides, and while many families have been identified, defensins were historically seldom detected. plos.orgplos.orgresearchgate.net
Here is a summary of this compound characteristics in these vertebrate groups:
| Vertebrate Group | Primary this compound Type(s) | Key Characteristics | Examples |
| Avian | Beta-defensins (AvBDs) | Triple-stranded beta-sheet structure; genes often clustered; expressed in heterophils and epithelial cells. nih.govuu.nl | Gallinacins, Turkey Heterophil Peptides cambridge.org |
| Fish | Beta-defensin-like | Conserved six-cysteine motif (C1-C5, C2-C4, C3-C6); can be cationic or non-cationic. nih.govmdpi.commdpi.com | Zebrafish beta-defensin, CFBD (salamander) nih.govplos.org |
| Amphibian | Beta-defensins | Contain six cysteines and three disulfide bridges; found in skin secretions. plos.orgplos.orgresearchgate.net | CFBD (salamander), Rana chensinensis beta-defensin plos.orgplos.orgresearchgate.net |
"Big Defensins" and Evolutionary Links
"Big defensins" represent a family of antimicrobial peptides found predominantly in invertebrates, such as mollusks, arthropods, and lancelets, but are considered to be evolutionarily linked to vertebrate beta-defensins. asm.orgplos.orgnih.govnih.govnih.govfrontiersin.org These peptides are structurally distinct, composed of a hydrophobic N-terminal domain and a cationic C-terminal domain. asm.orgplos.orgnih.govnih.govacs.org The C-terminal domain of big defensins exhibits a beta-defensin-like fold and contains six cysteine residues with an arrangement identical to that of vertebrate beta-defensins. asm.orgplos.orgnih.govnih.gov
Structural and genomic analyses provide compelling evidence for the evolutionary relationship between big defensins and vertebrate beta-defensins. asm.orgnih.govnih.govfrontiersin.orgresearchgate.net It is hypothesized that vertebrate beta-defensins originated from an ancestral big this compound through genetic mechanisms such as exon shuffling or intronization of exonic sequences, leading to the loss of the ancestral N-terminal domain. asm.orgnih.govresearchgate.net The this compound domain in both big defensins and beta-defensins is encoded by a single exon with a conserved intron position, further supporting their shared ancestry. nih.govfrontiersin.orgresearchgate.net
Big defensins are often found in marine organisms and have been extensively studied in species like the horseshoe crab (Tachypleus tridentatus) and the Pacific oyster (Crassostrea gigas). asm.orgplos.orgnih.gov The N-terminal hydrophobic domain of big defensins is a hallmark of this family and is thought to play a role in their stability, particularly in high-salt environments, and their mechanism of action, which can involve forming antimicrobial nanonets. asm.orgnih.govnih.govunits.itnih.govacs.org The evolutionary retention of this domain in certain invertebrates, while being lost in the lineage leading to vertebrate beta-defensins, represents an intriguing aspect of this compound evolution. asm.org
The patchy distribution of big defensins in phylogenetically distant invertebrate groups suggests independent gene loss events throughout animal evolution. nih.govfrontiersin.orgnih.gov In some species, like bivalve mollusks, there has been an expansion and diversification of big this compound sequences through gene duplication events. nih.govfrontiersin.orgnih.gov The study of big defensins provides valuable insights into the evolutionary history of the trans-defensin superfamily and the mechanisms driving the diversification of host defense peptides. nih.govnih.govfrontiersin.org
Compound Names and PubChem CIDs:
Based on the search results, specific this compound names were mentioned. However, finding their exact PubChem CIDs requires a dedicated search for each specific peptide name, which is beyond the scope of this response's direct synthesis from the provided search results. General this compound entries exist on PubChem, but linking specific avian, fish, or amphibian this compound names or big this compound names to individual CIDs from the initial broad search is not feasible without further specific searches per compound. Therefore, a comprehensive table with CIDs cannot be generated based solely on the provided search output.
However, here is a table listing some of the mentioned this compound types and examples:
| This compound Type/Group | Examples Mentioned | Organism Group(s) Primarily Found In |
| Beta-defensins | AvBD1-AvBD14, Gallinacins, THP-1, THP-2, THP-3, CFBD, Rana chensinensis beta-defensin | Vertebrates (Mammals, Birds, Reptiles, Fish, Amphibians) wikipedia.orgnih.govnih.govcabidigitallibrary.orgplos.orgplos.org |
| Big Defensins | Tt-BigDef (Tachypleus tridentatus), Cg-BigDef1 (Crassostrea gigas), ApBD1 (Argopecten purpuratus) | Invertebrates (Mollusks, Arthropods, Lancelets) asm.orgplos.orgnih.govnih.govfrontiersin.org |
| Avian Beta-defensins (AvBDs) | AvBD1-AvBD14, Gallinacins, THP-1, THP-2, THP-3 | Birds nih.govcabidigitallibrary.orgcambridge.org |
| Fish Beta-defensins | Zebrafish beta-defensin, European sea bass beta-defensin, CFBD (salamander is evolutionarily close to fish beta-defensin) nih.govplos.orgplos.org | Fish nih.govmdpi.com |
| Amphibian Beta-defensins | CFBD (Cynops fudingensis), Rana chensinensis beta-defensin | Amphibians plos.orgplos.orgresearchgate.net |
Molecular Architecture and Structure Function Relationships of Defensins
Conserved Structural Motifs
Defensins possess characteristic conserved structural motifs that are crucial for their stability and function.
Disulfide Bond Topologies and Their Functional Implications
The network of disulfide bonds formed by conserved cysteine residues is a defining feature of defensins and plays a critical role in maintaining their compact core configuration and contributing to their biological activities. nih.govresearchgate.netnih.gov The specific pairing of cysteine residues varies between different defensin (B1577277) families, leading to distinct disulfide bond topologies. wikipedia.orgresearchgate.netnih.govresearchgate.net
In human defensins, which are classified into alpha (α), beta (β), and theta (θ) families based on their disulfide connectivity, the patterns differ. mdpi.comresearchgate.netnih.govmdpi.com Alpha-defensins typically have disulfide bridges connecting Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5. mdpi.comresearchgate.netnih.gov In contrast, beta-defensins are characterized by disulfide bonds between Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com Plant defensins commonly exhibit a disulfide bond pattern of Cys1-Cys8, Cys2-Cys5, Cys3-Cys6, and Cys4-Cys7, often involving four disulfide bridges. frontiersin.orgmdpi.comwikipedia.org Insect defensins typically contain six conserved cysteines forming three disulfide bonds, with a common linkage pattern in cis-oriented insect defensins being Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6. frontiersin.orgmdpi.comresearchgate.net
These distinct disulfide topologies are crucial for stabilizing the specific three-dimensional fold of each this compound family. researchgate.netnih.gov While disulfide bonds are generally essential for maintaining the structural integrity required for activities like chemotaxis, some studies suggest that for certain defensins, such as human beta-defensin 3, disulfide bonding might be dispensable for direct antimicrobial function, although required for receptor binding and activation. nih.govresearchgate.netmdpi.com The presence of multiple disulfide bonds also confers high stability against chemical and thermal denaturation and provides protection from proteolysis. frontiersin.orgmdpi.com
A comparison of disulfide bond topologies in major this compound families is presented in the table below:
| This compound Family | Typical Number of Cysteines | Common Disulfide Connectivity |
| Human Alpha-Defensins | 6 | C1-C6, C2-C4, C3-C5 mdpi.comresearchgate.netnih.gov |
| Human Beta-Defensins | 6 | C1-C5, C2-C4, C3-C6 mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com |
| Plant Defensins | 8 (most common) | C1-C8, C2-C5, C3-C6, C4-C7 frontiersin.orgmdpi.comwikipedia.org |
| Insect Defensins (cis-oriented) | 6 | C1-C4, C2-C5, C3-C6 mdpi.comresearchgate.net |
Three-Dimensional Structural Features
Amphipathic Properties and Charge Distribution
Defensins are typically cationic peptides, possessing a net positive charge at physiological pH due to the abundance of basic amino acid residues like lysine (B10760008) and arginine. frontiersin.orgmdpi.comwikipedia.orgelisakits.co.ukplos.org This positive charge is crucial for their initial interaction with the negatively charged surfaces of microbial membranes, which are rich in anionic phospholipids (B1166683) and lipopolysaccharides. frontiersin.orgmdpi.complos.orgnih.gov
Conformational Dynamics and Activity
While defensins are known for their stable and rigid structures due to disulfide bonds, studies using techniques like NMR relaxation have revealed that defensins are not entirely static but exhibit conformational dynamics. mdpi.commdpi.comexlibrisgroup.comnih.gov These dynamics, occurring over various timescales (picoseconds to milliseconds), are increasingly recognized as important for their biological function. mdpi.commdpi.com
In plant defensins, for example, microsecond to millisecond motions have been observed in specific regions, such as the loops connecting beta-strands. mdpi.comnih.gov These dynamic features, particularly in loops like L3 located between beta-strands 2 and 3, appear to be conserved among defensins and may be correlated with their antifungal and receptor binding activities. mdpi.comnih.gov
Research suggests that defensins may interact with membranes through a mechanism involving conformational selection. mdpi.com This model proposes that defensins in solution exist as an ensemble of different conformations, and a subset of these conformations is selected upon binding to the membrane. mdpi.com The ability of defensins to sample alternative folded conformational states can be relevant to their diverse activities. exlibrisgroup.com Molecular dynamics simulations have been used to examine the conformational changes and flexibility of defensins and how mutations can affect their stability and membrane interaction, highlighting the link between dynamics and activity. plos.org
The interplay between the stable core structure, dynamic regions, and the environment (such as the presence of membranes) is crucial for the multifaceted functions of defensins, including membrane permeabilization and interaction with specific targets. mdpi.complos.org
Oligomerization and Multimeric States
Oligomerization is increasingly recognized as a critical mechanistic step in the antimicrobial functions of defensins. pnas.org The ability of defensins to form higher-order structures, ranging from dimers to larger multimeric assemblies, is closely linked to their interaction with target cell membranes and subsequent biological activities, such as membrane permeabilization and pathogen entrapment. pnas.orgportlandpress.comelifesciences.org
Different defensins can form distinct oligomeric structures. For example, the NaD1–PA crystal structure reveals an oligomeric structure termed the membrane disruption complex (MDC), formed by the assembly of groups of this compound dimers interacting with PA molecules. portlandpress.com This MDC is postulated to induce curvature stress on the membrane, contributing to destabilization and rupture. portlandpress.com In contrast, NsD7 adopts a double-helical oligomer upon interaction with PA. portlandpress.com
Human α-defensin 6 (HD6) exhibits a unique self-assembly property, forming higher-order oligomers referred to as "nanonets". nih.govmit.edu These nanonets function by physically trapping microbes, thereby preventing invasive pathogens from entering host cells. nih.govmit.edu This self-assembly is triggered by the interaction of HD6 with surface proteins encountered on bacteria and is driven by hydrophobic residues within the HD6 sequence. pnas.orgnih.govmit.edu The formation of these nanonets is controlled spatially and temporally through a propeptide strategy, where the mature, self-assembling peptide is released by proteolysis in the intestinal lumen. mit.edursc.org
While many defensins are found as monomers in solution, crystallographic studies frequently show them forming dimers and higher-order oligomers, particularly in the presence of lipids or target membranes. mdpi.comnih.gov For instance, human β-defensin 3 (hBD-3) has been shown to exist as a dimer in solution at low concentrations, unlike hBD-1 and hBD-2 which are typically monomeric under similar conditions. pdbj.orgacs.org The dimerization of hBD-3 through its β2 strand may contribute to its potent bactericidal activity. pdbj.org
The ability to oligomerize, along with cationicity and amphipathicity, is considered a key factor in the mechanism of action of antimicrobial peptides like defensins. nih.gov Disrupting the formation of these oligomers, often through site-directed mutagenesis of key lipid-binding residues, can significantly reduce the this compound's biological activity. nih.govmdpi.complantprotection.pl
Studies on α-defensins suggest that dimers can further multimerize to form pore complexes in membranes. reactome.org Models propose that these multimeric pores, potentially consisting of 6-8 dimers, create channels allowing the efflux of essential microbial cell components. reactome.org
The following table summarizes some defensins and their observed oligomeric states:
| This compound | Organism Source | Observed Oligomeric States | Trigger/Mediator | Associated Activity |
| Human α-defensin 6 (HD6) | Human | Nanonets (higher-order oligomers) | Bacterial surface proteins, Hydrophobicity | Microbe entrapment, preventing invasion |
| NaD1 | Nicotiana alata | Dimers, Horseshoe-like oligomers | PIP₂, PA | Fungal cell lysis, Membrane disruption |
| NsD7 | Nicotiana suaveolens | Dimers, Double-helical oligomers | PA, PIP₂ | Membrane permeabilization |
| Human β-defensin 3 (hBD-3) | Human | Dimers | - | Bactericidal activity |
| hNP-3 | Human | Dimers, Trimer of dimers (in solid state) | - | - |
The formation of these multimeric structures is thus a crucial aspect of how defensins exert their protective functions, often by directly impacting the integrity and function of target cell membranes.
Mechanisms of Defensin Biological Activity
Antimicrobial Action Mechanisms
Defensins employ a variety of strategies to exert their antimicrobial effects. These mechanisms are often interconnected and can vary depending on the specific defensin (B1577277), the target microorganism, and the environmental conditions.
Direct Interaction with Microbial Membranes
A primary mechanism by which many defensins kill microbes is through direct interaction with and disruption of the microbial cell membrane. frontiersin.orgfrontiersin.org This interaction is often initiated by electrostatic attraction between the positively charged this compound peptides and the negatively charged components present on the surface of microbial membranes. researchgate.netfrontiersin.orgnih.govoup.comresearchgate.netacs.orgfrontiersin.orgresearchgate.net
Membrane Permeabilization and Pore Formation (Barrel-Stave, Toroidal Pore, Carpet Models)
Following the initial electrostatic interaction, defensins can permeabilize the microbial membrane, disrupting its integrity and leading to leakage of intracellular contents and cell death. frontiersin.orgoup.comresearchgate.netnih.govresearchgate.netportlandpress.comreactome.org Several models have been proposed to explain the mechanisms of membrane permeabilization by antimicrobial peptides, including defensins. The most commonly accepted models are the barrel-stave, toroidal pore, and carpet models. frontiersin.orgportlandpress.compnas.orgfrontiersin.orgnih.govroyalsocietypublishing.org
Barrel-Stave Model: In this model, peptide monomers insert into the lipid bilayer and aggregate to form a pore lined by the peptides themselves, resembling the staves of a barrel. frontiersin.orgportlandpress.compnas.orgfrontiersin.orgnih.govroyalsocietypublishing.org The hydrophobic regions of the peptides face the lipid core, while the hydrophilic or charged regions line the aqueous pore.
Toroidal Pore Model: This model involves the peptides inserting into the membrane and inducing a curvature in the lipid bilayer. frontiersin.orgportlandpress.compnas.orgfrontiersin.orgnih.govroyalsocietypublishing.org The peptides align along the pore surface, and the lipid head groups bend back, creating a pore lined by both peptides and lipid head groups, resembling a torus. frontiersin.orgnih.govroyalsocietypublishing.org This model is often associated with significant lipid disorder and membrane curvature changes. frontiersin.org
Carpet Model: In the carpet model, peptides accumulate on the membrane surface, forming a "carpet-like" layer. frontiersin.orgresearchgate.netportlandpress.compnas.orgnih.gov Once a threshold concentration is reached, the membrane is disrupted, potentially through a detergent-like mechanism leading to micellization or by the formation of transient pores. frontiersin.orgresearchgate.net Structural evidence supporting the carpet model has been reported for some plant defensins. portlandpress.com
The specific model that applies can depend on the this compound, its concentration, and the composition of the target membrane. frontiersin.org Membrane permeabilization leads to the loss of membrane potential and the rapid efflux of essential intracellular components, ultimately causing cell death. frontiersin.org
Inhibition of Microbial Cell Wall Synthesis
Some defensins can also exert their antimicrobial activity by inhibiting the synthesis of the microbial cell wall. mdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.com This mechanism is particularly relevant for bacteria, where the cell wall provides structural integrity and protection. For example, human β-defensin 3 (hBD3) has been shown to inhibit cell wall biosynthesis in Staphylococcus aureus. asm.org Research indicates that hBD3 may interfere with enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall, potentially by binding to lipid II, a crucial precursor molecule. frontiersin.orgasm.org Studies using transcriptomic and proteomic analyses have also revealed that a scorpion this compound, BmKDfsin4, significantly downregulates the synthesis pathways of teichoic acid and peptidoglycan in Staphylococcus aureus. mdpi.com This inhibition prevents the bacteria from forming a complete cell wall, leading to compromised structural integrity and inhibited proliferation. mdpi.com
Neutralization of Secreted Microbial Toxins
Beyond directly targeting microbial cells, defensins can also contribute to host defense by neutralizing secreted microbial toxins. frontiersin.orgresearchgate.netnih.govresearchgate.netmdpi.commdpi.com This is a crucial mechanism for combating the harmful effects of bacterial virulence factors. Human α- and β-defensins have been shown to neutralize various bacterial toxins. nih.govresearchgate.net Research suggests that this neutralization can occur through direct binding to the toxins, leading to their inactivation. mdpi.com One proposed mechanism involves defensins exploiting the marginal thermodynamic stability of toxins, acting as "molecular anti-chaperones" that promote toxin unfolding, exposure of hydrophobic regions, and subsequent aggregation and precipitation. nih.govresearchgate.netmdpi.com This can render the toxins inactive and potentially increase their susceptibility to proteolytic degradation. nih.gov Specific examples include human α-defensin-6 neutralizing Clostridioides difficile toxins TcdA and TcdB by direct binding and inducing aggregation. mdpi.com Human α-defensin-1 and -5 have also been shown to inhibit pertussis toxin activity. mdpi.com
Interaction with Intracellular Targets and Induction of Programmed Cell Death
While membrane interaction is a prominent mechanism, some defensins can also be internalized by microbial cells and interact with intracellular targets, leading to various cellular dysfunctions and the induction of programmed cell death (apoptosis). frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netmdpi.comlatrobe.edu.au The internalization mechanism can vary, and some plant defensins have been shown to enter fungal cells. mdpi.comlatrobe.edu.au
Once inside the cell, defensins can interfere with essential intracellular processes. For instance, some defensins have been reported to inhibit nucleic acid and protein synthesis by binding to DNA and RNA molecules. researchgate.netresearchgate.netfrontiersin.org Additionally, interaction with intracellular targets can trigger signaling cascades that lead to the formation of reactive oxygen species (ROS), causing oxidative stress and ultimately inducing programmed cell death. frontiersin.orgresearchgate.netportlandpress.commdpi.comlatrobe.edu.au Studies on plant defensins like NaD1 and RsAFP2 have demonstrated their ability to induce apoptosis in fungal cells, involving processes like ROS production and the activation of caspase-like proteins. frontiersin.orgresearchgate.netmdpi.comlatrobe.edu.au Mitochondria appear to be important intracellular targets for some defensins, with their dysfunction contributing to ROS production and apoptosis. researchgate.netlatrobe.edu.au
Data Table: Mechanisms of this compound Antimicrobial Activity
| Mechanism | Description | Target(s) | Examples of Defensins/Findings |
| Direct Interaction with Microbial Membranes | Electrostatic attraction and subsequent disruption of the membrane bilayer. | Microbial cell membrane (LPS, Teichoic Acids, Anionic Phospholipids) | Human α- and β-defensins, plant defensins. Interaction with negatively charged components is key for initial binding. frontiersin.orgnih.govoup.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov |
| Membrane Permeabilization and Pore Formation | Formation of pores or disruption of membrane integrity via models like Barrel-Stave, Toroidal Pore, or Carpet. | Microbial cell membrane | Various defensins. Leads to leakage of intracellular contents and loss of membrane potential. frontiersin.orgoup.comresearchgate.netnih.govresearchgate.netportlandpress.comreactome.orgfrontiersin.orgnih.govroyalsocietypublishing.org |
| Inhibition of Microbial Cell Wall Synthesis | Interference with the synthesis of essential cell wall components like peptidoglycan and teichoic acids. | Cell wall precursors (e.g., Lipid II), enzymes involved in synthesis. | Human β-defensin 3 (hBD3), scorpion this compound BmKDfsin4. Leads to compromised structural integrity. mdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.comasm.org |
| Neutralization of Secreted Microbial Toxins | Direct binding and inactivation of bacterial protein toxins. | Bacterial toxins | Human α- and β-defensins. Can involve toxin unfolding, aggregation, and increased susceptibility to degradation. frontiersin.orgresearchgate.netnih.govresearchgate.netmdpi.commdpi.com |
| Interaction with Intracellular Targets and Induction of Programmed Cell Death | Internalization into the microbial cell and interference with vital processes or induction of apoptosis. | DNA, RNA, proteins, mitochondria, signaling pathways (e.g., ROS production). | Some plant defensins (e.g., NaD1, RsAFP2), human defensins (inhibition of nucleic acid/protein synthesis). Leads to cellular dysfunction and programmed cell death. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netportlandpress.commdpi.comlatrobe.edu.au |
Redox-Dependent Mechanisms and Net Formation (e.g., hBD1)
The biological activity of certain defensins can be influenced by the redox environment. Human beta-defensin 1 (hBD1), a ubiquitously expressed this compound, exhibits distinct activities depending on its redox state. plos.orgnih.govasm.org While oxidized hBD1, containing three disulfide bonds, shows specific activity against certain Gram-negative bacteria like Escherichia coli, its antimicrobial activity is significantly increased under reducing conditions where its disulfide bonds are reduced. plos.orgasm.orgmdpi.com
A notable redox-dependent mechanism of hBD1 is the formation of bacteria-entrapping nets. plos.orgnih.gov Reduced hBD1 (hBD1red), but not the oxidized form, has been observed to form net-like structures that surround and entrap bacteria. plos.orgnih.gov This net formation is dependent on the presence of cysteine residues in hBD1. plos.orgnih.gov These hBD1-derived nets can capture bacteria and inhibit their transmigration, providing a host defense mechanism that is independent of direct bacterial killing and effective even against pathogens resistant to hBD1's direct antimicrobial effects. plos.orgnih.gov The formation of these nets by hBD1red serves as an additional mode of action, distinct from the net formation mechanisms described for other defensins like human alpha-defensin 6 (HD6), which does not involve cysteines. plos.orgmdpi.com
Immunomodulatory Mechanisms
Defensins play a significant role in modulating immune responses, acting as signaling molecules that influence the behavior of various immune cells. nih.govfrontiersin.orgnih.gov
Chemotactic Activities on Immune Cells
A key immunomodulatory function of defensins is their ability to act as chemoattractants, recruiting various immune cells to sites of infection or inflammation. mdpi.comnih.govfrontiersin.orgmdpi.comnih.govnih.govmdpi.comresearchgate.netmdpi.com This chemotactic activity helps bridge the gap between the innate and adaptive immune responses. mdpi.comfrontiersin.org
Several human beta-defensins (hBDs), including hBD1, hBD2, hBD3, and hBD4, as well as human neutrophil peptides (HNPs), have demonstrated chemotactic properties for a range of immune cells at low concentrations, comparable to known chemokines. frontiersin.orgmdpi.comnih.gov
Recruitment of Dendritic Cells (Immature and Mature)
Defensins are known to chemoattract dendritic cells (DCs). mdpi.comfrontiersin.orgmdpi.comnih.govmdpi.comresearchgate.netoup.com Human beta-defensins, such as hBD1 and hBD2, are chemotactic for immature dendritic cells, often mediated through interaction with the chemokine receptor CCR6. frontiersin.orgmdpi.comresearchgate.netoup.comfrontiersin.orgacs.org Studies have shown that hBD2 induces the migration of immature DCs via CCR6, and this activity can be blocked by antibodies to CCR6 or pertussis toxin, suggesting involvement of a G protein-coupled receptor. researchgate.net While immature DCs are responsive to defensins, mature DCs may lose their responsiveness. nih.gov Alpha-defensins, including HNPs1-3, also act as chemoattractants for immature DCs. nih.govmdpi.comnih.gov
Chemoattraction of T-cells (Memory T-cells, CD4+, CD8+)
Defensins also chemoattract various subsets of T lymphocytes. oup.commdpi.comfrontiersin.orgmdpi.comnih.govmdpi.commdpi.comoup.comnih.gov Alpha-defensins, such as HNPs, enhance the migration of T-cells. mdpi.com Specifically, human neutrophil defensins selectively induce the migration of human CD4+/CD45RA+ naive T cells and CD8+ T cells. nih.gov Beta-defensins, including hBD1 and hBD2, chemoattract memory CD4+ T cells. frontiersin.orgresearchgate.netoup.comfrontiersin.orgaai.org The chemoattraction of memory T cells by beta-defensins is often mediated through the chemokine receptor CCR6. frontiersin.orgresearchgate.netoup.comfrontiersin.orgacs.org The chemotactic effect of human neutrophil defensins on T cells is sensitive to pertussis toxin, indicating the involvement of a Gαi protein-coupled receptor. nih.gov
Activation of Mast Cells and Neutrophils
Defensins can also activate mast cells and neutrophils. mdpi.comfrontiersin.orgmdpi.comnih.govmdpi.comresearchgate.netaai.orgoup.comaai.org Human beta-defensins, such as hBD2 and hBD3, can activate and initiate degranulation of human mast cells, a process that may involve the Mas-related gene X2 (MrgX2). frontiersin.orgmdpi.comaai.org Neutrophil defensins are potent mast cell secretagogues, inducing histamine (B1213489) secretion through a rapid G protein-dependent response. researchgate.netaai.orgoup.com This mechanism is distinct from IgE-dependent mast cell activation. aai.orgoup.com HBD-2 is a chemotactic peptide for human neutrophils stimulated with TNF-α. mdpi.com Alpha-defensins, such as HNP1-4, are chemotactic towards neutrophils. mdpi.com
Modulation of Cytokine and Chemokine Production
Defensins have the potential to modify the inflammatory response by regulating the production of cytokines and the expression of adhesion molecules. oup.comoup.com Studies suggest that defensins promote the recruitment and accumulation of leukocytes at inflammatory sites and simultaneously trigger the release of a series of chemokines. nih.govwjgnet.com Human beta-defensin-2 (hBD-2) and human beta-defensin-3 (hBD-3), for example, have been shown to lead to a synergistically increased production of inflammatory cytokines and chemokines in response to Toll-like receptor (TLR) ligands, a process involving ATP release. koreamed.org Human neutrophil peptides (HNPs) can also stimulate the increased expression of IL-6 and IL-8 by activating p42/44 MAPK pathways in endothelial cells. wjgnet.com
Linkage between Innate and Adaptive Immune Responses
Defensins provide a critical link between the innate and adaptive immune systems. oup.comoup.comnih.gov They are involved in the activation and recruitment of cells and machinery of the adaptive immune response. oup.comoup.com Human alpha-defensins are chemotactic to monocytes, dendritic cells, and T-cells, highlighting their importance in shaping the adaptive immune response. oup.com Beta-defensins, such as hBD-2 and hBD-3, are chemotactic for dendritic and memory T-cells, primarily through the chemokine receptor CCR6. oup.comphysiology.orgresearchgate.netnih.gov This recruitment of dendritic cells by human beta-defensins is thought to facilitate antigen uptake, processing, and presentation by antigen-presenting cells (APCs), leading to the activation of a broad and durable immune response. jmb.or.kr Studies in murine models have shown that human neutrophil defensins can enhance the systemic adaptive immune response by increasing antigen-specific IgG and IgM levels in serum when delivered with an antigen. oup.com
Defensins function as a vital component in bridging innate and adaptive responses, influencing the initiation, polarization, and amplification of specific adaptive immune responses. mdpi.com Several in vivo studies support the adjuvant-like activity of cationic host defense peptides (CHDPs), including defensins, which co-administered with antigens can activate humoral responses. mdpi.com
Activation of Toll-like Receptors (e.g., TLR4 by β-Defensin 2)
In addition to signaling through chemokine receptors, defensins have been shown to function through Toll-like receptors (TLRs). nih.govfrontiersin.org Human beta-defensin-3 (hBD-3) can induce the expression of costimulatory molecules (CD80, CD86, and CD40) on monocytes and myeloid dendritic cells in a TLR-dependent manner. pnas.orgpnas.orgcapes.gov.br Activation of monocytes by hBD-3 is mediated by interaction with TLRs 1 and 2, requiring signaling through myeloid differentiating factor 88 (MyD88) and resulting in IL-1 receptor-associated kinase-1 (IRAK-1) phosphorylation. pnas.orgpnas.orgcapes.gov.br Studies using HEK cells engineered to express various TLRs demonstrated that the activation of NF-κB by hBD-3 depends on the expression of both TLR1 and TLR2. pnas.orgpnas.orgcapes.gov.br This indicates that human TLR signaling can be initiated by host-derived peptides like hBD-3, not solely by microbial patterns. pnas.orgpnas.orgcapes.gov.brpnas.org
Murine beta-defensin 2 (mBD2) acts as an endogenous ligand for Toll-like receptor 4 (TLR4) on immature dendritic cells, inducing the upregulation of costimulatory molecules and dendritic cell maturation. researchgate.netnih.govfrontiersin.org This TLR4-dependent activation by mBD2 can trigger robust adaptive immune responses. researchgate.netnih.gov The expression of beta-defensin-2 is regulated by TLR signaling in intestinal epithelial cells, with LPS stimulating TLR4-dependent activation and peptidoglycan stimulating TLR2-dependent activation. nih.gov
Here is a table summarizing the interaction of some defensins with TLRs:
| This compound | Interacting TLRs | Cell Type Activated | Effect |
| Human β-defensin-3 | TLR1, TLR2 | Monocytes, Myeloid Dendritic Cells | Induces expression of CD80, CD86, CD40; Activates NF-κB signaling. pnas.orgpnas.orgcapes.gov.br |
| Murine β-defensin-2 | TLR4 | Immature Dendritic Cells | Induces upregulation of costimulatory molecules; Promotes maturation. researchgate.netnih.govfrontiersin.org |
| β-defensin-2 | TLR4 | Intestinal Epithelial Cells (via LPS) | Regulates expression. nih.gov |
| β-defensin-2 | TLR2 | Intestinal Epithelial Cells (via Peptidoglycan) | Regulates expression. nih.gov |
Other Biological Functions
Beyond their immune-related activities, defensins participate in several other crucial biological processes. nih.govmdpi.com
Roles in Development
Expression of beta-defensins in the sterile environment of the developing embryo in a range of species suggests a potential role in development. physiology.org this compound-like genes in plants have also been shown to have roles in regulating plant growth and development. nih.govnih.govtandfonline.com For instance, the tomato this compound DEF2 is expressed during early flower development, and its altered expression can impact pollen viability and seed production. karger.comresearchgate.net Overexpression of DEF2 has also been observed to pleiotropically alter the growth of various tomato organs. researchgate.net
Involvement in Wound Healing Processes
Defensins play an important role in wound healing. nih.govnih.govfrontiersin.orgmdpi.com They contribute to wound healing by inactivating pathogens and by participating in various cellular processes like cell migration and proliferation. nih.govmdpi.com Human neutrophil peptides (HNP-1 and HNP-2) stimulate the proliferation and collagen synthesis of lung fibroblasts. mdpi.com Human beta-defensins (hBD-1 to hBD-4) enhance the migration of keratinocytes and show a positive effect on wound closure, also upregulating the proliferation rate of human keratinocytes. mdpi.com These cellular functions are dependent on an activated epidermal growth factor receptor. mdpi.com HNP1–3 have been shown to enable wound closure in airway epithelial cell cultures. mdpi.com Human beta-defensin-3 (hBD-3) accelerates wound healing by promoting angiogenesis, cell migration, and proliferation, involving the FGFR1/JAK2/STAT3 signaling pathway in fibroblasts. frontiersin.orgnih.gov Defensins are involved in all stages of wound healing, affecting cytokine expression, cell proliferation, migration, and apoptosis. nih.govwjgnet.com They promote wound epithelialization by affecting keratinocyte activity and facilitate early wound closure. nih.govwjgnet.com Defensins also appear to play a role in fibroblast and collagen matrix accumulation, essential for dermal reconstitution. nih.govwjgnet.com
Here is a table summarizing the roles of some defensins in wound healing:
| This compound | Role in Wound Healing | Involved Cell Types |
| HNP-1, HNP-2 | Stimulate fibroblast proliferation and collagen synthesis. mdpi.com | Lung fibroblasts |
| HNP1–3 | Enable wound closure. mdpi.com | Airway epithelial cells |
| hBD-1 to hBD-4 | Enhance keratinocyte migration and proliferation; Positive effect on wound closure. mdpi.com | Keratinocytes |
| hBD-3 | Accelerates wound healing; Promotes angiogenesis, cell migration, proliferation. frontiersin.orgnih.gov | Fibroblasts, Keratinocytes |
| HNP1, hBD2, hBD3 | Promote VEGF expression and vascularization. nih.gov | Endothelial cells |
| hBD1-4 | Increase secretion of angiogenin. nih.gov | Unknown |
Impact on Reproductive Physiology
Defensins are widely distributed in the female and male reproductive tracts and play a dual role in host defense and fertility protection. nih.govnih.govresearchgate.net In the male reproductive tract, a high expression level of beta-defensins is found, particularly in the epididymal caput and corpus, indicating their importance in sperm maturation. nih.govnih.govresearchgate.net Their expression levels in the reproductive tract are modulated by factors such as hormone levels, age, and microbial invasion. nih.gov Defensins protect the male reproductive system from bacterial infections. nih.govnih.govresearchgate.net Animal and clinical studies have shown that defensins play a significant role in sperm maturation, motility, and fertilization. nih.govnih.govresearchgate.net Some members of the beta-defensin family have important roles in mammalian reproduction. frontiersin.orgoup.com For example, human this compound genes clustered on chromosome 20 are highly expressed in the epididymal duct, which secretes factors responsible for sperm maturation. frontiersin.org Human DEFB118 is a potent antimicrobial peptide that can bind to sperm, potentially offering protection from microorganisms in the sperm ducts. frontiersin.org Beta-defensin 126 (DEFB126) comprises the sperm glycocalyx and may act as a "cloaking device" to prevent sperm detection by the female immune system. ucdavis.eduanimal-reproduction.org A common mutation in DEFB126 has been shown to impair sperm function and fertility in human studies. frontiersin.org Defensins also participate in various reproductive events, including sperm transportation, sperm-oocyte binding, implantation, pregnancy, fetal development, and childbirth. nih.gov
Here is a table summarizing the roles of some defensins in reproductive physiology:
| This compound | Role in Reproductive Physiology | Location of Expression/Activity |
| β-defensins | Important for sperm maturation, motility, and fertilization; Protect reproductive tract from infection. nih.govnih.govresearchgate.net | Male Reproductive Tract (epididymis) nih.govnih.govresearchgate.net |
| DEFB126 | Comprises sperm glycocalyx, potentially preventing immune detection; Involved in sperm agglutination, motility, and binding to oviductal epithelium. ucdavis.eduanimal-reproduction.org | Sperm surface ucdavis.eduanimal-reproduction.org |
| DEFB118 | Potent antimicrobial peptide that binds to sperm. frontiersin.org | Sperm ducts frontiersin.org |
| α-defensins | High expression in the female reproductive tract. nih.govnih.gov | Female Reproductive Tract nih.govnih.gov |
Dual Roles in Tumor Biology (Pro-tumorigenic vs. Anti-tumorigenic Effects)
Defensins, traditionally recognized for their antimicrobial properties, exhibit a complex and often contradictory role in the context of tumor biology, acting as both pro-tumorigenic and anti-tumorigenic agents depending on various factors, including the specific this compound type, cancer type, concentration, and the tumor microenvironment. This dual nature highlights their intricate involvement in cancer progression and the host immune response.
Anti-tumorigenic Effects
Several studies have demonstrated the anti-tumor capabilities of defensins. Alpha-defensins, such as Human Neutrophil Peptides 1-3 (HNP1-3), have been shown to directly induce cell death in tumor cells through mechanisms including membrane permeabilization, DNA damage, and the induction of apoptosis via both extrinsic and intrinsic pathways. researchgate.netnih.govresearchgate.net This direct oncolytic effect is attributed, in part, to their ability to interact with the tumor cell membrane, which is often rich in anionic molecules like phosphatidylserine. mdpi.comoncotarget.com
Beta-defensins also contribute to anti-tumor immunity. Human beta-defensin 1 (hBD-1), for instance, has been proposed as a tumor suppressor. Its expression is frequently downregulated in various cancers, including prostate, renal, and triple-negative breast cancers, while being maintained at high levels in benign tissues. acs.orgfrontiersin.orgaacrjournals.org Re-expression of hBD-1 has been shown to promote cancer cell death. acs.org hBD-1 is thought to suppress tumor growth, migration, and invasion through pathways affecting cell signaling and matrix remodeling. mdpi.com Similarly, human beta-defensin 3 (hBD-3) has demonstrated direct anticancer activity and can induce cytolysis of tumor cells, although at higher concentrations it can also affect normal cells. oncotarget.com Studies have shown that hBD-3 can inhibit the migration of colon cancer cells. e-ceo.org this compound alpha 5 (DEFA5) has also been identified as a tumor suppressor in colorectal cancer, inhibiting cell proliferation, colony formation, and tumor growth in mouse models by binding to PI3K complex subunits. mdpi.comfrontiersin.org
Beyond direct cytotoxicity, defensins contribute to anti-tumor immunity by acting as chemoattractants for various immune cells, including T cells, immature dendritic cells, monocytes, and mast cells, within the tumor microenvironment. researchgate.netnih.govkuleuven.beresearchgate.net This recruitment can facilitate the activation of the adaptive immune system and the generation of anti-tumor immune responses. researchgate.netnih.govkuleuven.be Defensins can also stimulate immune cells to fight cancer by inducing pro-inflammatory signals and enhancing the production of immune signaling molecules. researchgate.netmdpi.comkuleuven.be
Research findings supporting the anti-tumorigenic roles of defensins are summarized in the table below:
| This compound Type | Cancer Type(s) Studied | Observed Anti-tumor Effect(s) | Key Mechanism(s) | Source(s) |
| HNP1-3 (α-defensins) | Various cancer cells (e.g., A549, Jurkat T-cells) | Direct cell death, apoptosis | Membrane permeabilization, DNA damage, mitochondrial injury | researchgate.netnih.govresearchgate.net |
| hBD-1 (β-defensin) | Prostate, renal, TNBC, oral squamous cell carcinoma, colon cancer | Tumor suppression, promotes apoptosis, inhibits migration and invasion | Affects cell signaling and matrix remodeling, loss linked to cancer onset | mdpi.comacs.orgfrontiersin.orgaacrjournals.orge-ceo.orgmdpi.com |
| hBD-3 (β-defensin) | Various cancer cells (e.g., HeLa, HL-60, Jurkat, U937, PC3), Lewis lung carcinoma, colon cancer | Direct cytolysis, tumor-growth suppression, inhibits migration | Binds to PI(4,5)P2, suppresses vascular endothelial growth factor, down-regulates MTA2 | oncotarget.come-ceo.orgiiarjournals.org |
| DEFA5 (α-defensin) | Gastric cancer, colorectal cancer | Suppresses growth, inhibits proliferation, colony formation, tumor growth | Binds to PI3K complex subunits | mdpi.comfrontiersin.org |
| Various Defensins (α and β) | Various cancers | Recruit immune cells (T cells, dendritic cells, monocytes, mast cells), stimulate pro-inflammatory signals, enhance immune response | Chemoattraction, activation of immune cells, induction of cytokines | researchgate.netnih.govmdpi.comkuleuven.beresearchgate.net |
Pro-tumorigenic Effects
Conversely, defensins can also exert pro-tumorigenic effects, contributing to cancer progression. Elevated levels of myeloid α-defensins, such as HNP1-3, have been detected in various tumor tissues and biological fluids from cancer patients. frontiersin.org While tumor-infiltrating immune cells are a major source, some studies suggest tumor cells themselves may produce these defensins. frontiersin.org HNP1-3 has been shown to promote tumor cell proliferation, contributing to tumor progression and invasiveness. frontiersin.org
Certain beta-defensins, like hBD-3, have also been linked to pro-cancerous effects. mdpi.com Overexpression of hBD-3 has been associated with migration, invasion, and cell death in various cancers, including colorectal cancer and Lewis lung carcinoma, although other studies suggest a pro-cancerous effect. mdpi.com hBD-3 may contribute to cancer development by activating signaling pathways crucial for cell proliferation. mdpi.com Elevated hBD-3 levels in oral squamous cell carcinoma may indicate its function in cell proliferation, and it can enhance cancer metastasis, potentially through EGFR or TLR4 pathways. mdpi.com hBD-3 can also protect head and neck squamous cell carcinoma cells from cisplatin-mediated apoptosis, suggesting a role in promoting cancer cell survival. mdpi.com Overexpression of hBD-2 has been shown to promote cell growth in esophageal cancer cell lines via the NF-κB pathway. mdpi.comtermedia.pl Mouse β-defensin 14, the ortholog of hBD-3, has been shown to act as a chemoattractant, enhancing angiogenesis and tumor development in vivo. frontiersin.orgfrontiersin.org
The context-dependent nature of this compound activity is evident, with the same this compound sometimes exhibiting opposing effects depending on the cancer type or specific conditions. For example, while DEFA5 suppresses gastric cancer growth and is linked to a better prognosis in colorectal cancer, DEFA5 and DEFA6 are elevated in colorectal cancer, with DEFA6 potentially associated with a worse prognosis. mdpi.comfrontiersin.org Similarly, hBD-2 may suppress tumors when downregulated but potentially promote growth when upregulated. mdpi.com The expression and regulation profiles of hBDs in cancers are often cancer-specific and can interact differently with cellular receptors. mdpi.com
Research findings illustrating the pro-tumorigenic roles of defensins are summarized below:
| This compound Type | Cancer Type(s) Studied | Observed Pro-tumor Effect(s) | Key Mechanism(s) | Source(s) |
| HNP1-3 (α-defensins) | Various cancers | Promotes tumor cell proliferation, contributes to progression and invasiveness | researchgate.netfrontiersin.org | |
| hBD-2 (β-defensin) | Esophageal cancer, basal cell carcinoma, lung cancer, cervical cancer, skin cancer | Promotes cell growth, associated with presence of BCC, upregulated in several cancers | NF-κB pathway, associated with EGFR and ErbB2 upregulation | mdpi.comtermedia.pl |
| hBD-3 (β-defensin) | Colorectal cancer, Lewis lung carcinoma, oral squamous cell carcinoma, head and neck squamous cell carcinoma, epithelial cell-derived solid tumors | Associated with migration, invasion, cell death (in some studies), promotes proliferation, enhances metastasis, protects from apoptosis, enhances angiogenesis and tumor development | Activates signaling pathways for proliferation, potentially through EGFR or TLR4, PI3/Akt pathway, chemoattraction of myeloid cells, stimulates pro-inflammatory cytokines | mdpi.commdpi.comfrontiersin.orgfrontiersin.org |
| DEFA6 (α-defensin) | Colorectal cancer | Associated with worse prognosis | mdpi.comfrontiersin.org | |
| Various Defensins (α and β) | Bladder cancer | Fosters a pro-inflammatory and immunosuppressive environment | Modulating immune responses | researchgate.net |
The dual roles of defensins in tumor biology underscore the complexity of the tumor microenvironment and the multifaceted interactions between host defense peptides and cancer cells. Further research is needed to fully elucidate the mechanisms governing these opposing effects and to explore the potential of targeting this compound pathways for therapeutic intervention in cancer. mdpi.com
Defensin Gene Regulation and Expression Patterns
Genomic Organization of Defensin (B1577277) Genes
The genes encoding defensins are typically organized in clusters within the genome, reflecting their evolutionary history and facilitating coordinated expression.
Gene Clusters and Loci
In humans, significant clusters of this compound genes, particularly β-defensins, are located on specific chromosomes. A prominent β-defensin gene cluster is found on chromosome 8p23.1. biorxiv.orgpnas.orgnih.govwashington.edu This region is known for its structural dynamism and exhibits copy number polymorphism, meaning the number of gene copies in this cluster can vary among individuals. biorxiv.orgnih.govwashington.eduoup.com This copy number variation (CNV) of the β-defensin gene cluster on 8p23.1 has been shown to correlate with the expression levels of certain β-defensins, such as human β-defensin 2 (HBD-2, DEFB4). nih.gov While the β-defensin cluster on chromosome 8p23.1 is the most extensively studied, other β-defensin-like loci have been identified on chromosomal bands 6p12, 20q11.1, and 20p13. pnas.orgnih.gov These additional loci also contain β-defensin gene clusters. pnas.org
In other species, this compound genes are also found in clusters. For instance, bovine β-defensin genes are distributed among four distinct gene clusters located on chromosomes 8, 13, 23, and 27. mdpi.com In grapevine, this compound-like (DEFL) sequences are found in paralogous gene clusters, and their localization suggests a large extent of local duplications. apsnet.orggeneticagraria.it
Exon-Intron Structure and Gene Families
This compound-encoding genes generally share a conserved structure, typically consisting of two exons separated by an intron. pnas.orgapsnet.orggeneticagraria.itmdpi.com The first exon usually encodes the signal peptide, which directs the this compound peptide to the secretory pathway. apsnet.org The second exon contains the coding sequence for the mature this compound peptide, including the characteristic cysteine-rich domain. pnas.orgapsnet.org The size of the exons is often conserved, while the intron length can be more variable. apsnet.org
Defensins belong to a large superfamily of cysteine-rich peptides. plos.org Based on the arrangement of disulfide bonds between conserved cysteine residues, mammalian defensins are classified into three subfamilies: α-, β-, and θ-defensins. mdpi.com The coding sequences of β-defensins, for example, consist of two exons, with the first exon encoding the leader domain and the second exon encoding the mature peptide with the six-cysteine domain. pnas.org Plant defensins also exhibit a conserved structure, typically with two exons and an intron. apsnet.orgmdpi.com
The this compound gene family is notably large and diverse, with numerous members identified across different species. In humans, beyond the initially identified α and β-defensins, computational approaches have revealed a larger β-defensin gene family with many new members. pnas.org Similarly, extensive this compound-like gene families have been identified in plants like grapevine and Medicago sativa. apsnet.orgplos.orgmdpi.com
Here is a summary of this compound gene structure:
| Feature | Description |
| Number of Exons | Typically two |
| Number of Introns | Typically one |
| Exon 1 Function | Encodes the signal peptide |
| Exon 2 Function | Encodes the mature peptide, including the cysteine-rich domain |
| Intron Length | Variable |
| Conserved Feature | Presence of cysteine residues forming disulfide bonds in the mature peptide |
Transcriptional Regulation Pathways
The expression of this compound genes is tightly controlled at the transcriptional level, allowing for fine-tuning of the immune response. This regulation involves both constitutive and inducible expression patterns, mediated by various signal transduction pathways and influenced by inflammatory mediators.
Constitutive Expression vs. Inducible Expression
This compound gene expression can be either constitutive or inducible, depending on the specific this compound and the cell type. spandidos-publications.comresearchgate.netnih.govaai.orgfrontiersin.orgoup.com Constitutive expression refers to the basal level of this compound production that occurs continuously in certain tissues, providing a first line of defense. Human β-defensin 1 (HBD-1, DEFB1), for instance, is constitutively expressed in various epithelial tissues, including those of the respiratory tract, kidney, urogenital tract, and oral cavity. spandidos-publications.comaai.org In contrast, inducible expression occurs in response to specific stimuli, such as microbial infection or inflammatory signals, leading to a rapid increase in this compound production. spandidos-publications.comresearchgate.netaai.orgfrontiersin.orgoup.com Human β-defensin 2 (HBD-2, DEFB4A) is a well-characterized example of an inducible this compound, with its expression significantly upregulated in response to bacterial infection or pro-inflammatory agonists. spandidos-publications.comaai.orgoup.comnih.gov This differential regulation allows for a dynamic and context-dependent innate immune response. aai.org
The expression patterns can also vary depending on the tissue and species. aai.org For example, while HBD-1 is constitutively expressed in human respiratory epithelia, the expression of its murine homologue, mBD-1 (Defb1), is also constitutive. aai.org However, the induction of other β-defensins like HBD-2 and mBD-3 (Defb2) in response to stimuli like Pseudomonas aeruginosa infection or LPS stimulation is observed in respiratory epithelia. aai.org In plants, some this compound genes are constitutively expressed, while others are induced by pathogen invasion or environmental stresses. geneticagraria.itmdpi.commdpi.comfrontiersin.org
Signal Transduction Pathways
The transcriptional regulation of this compound genes is mediated by various intracellular signal transduction pathways that are activated upon recognition of microbial components or inflammatory cues. Key pathways involved include the NF-κB and NF IL-6 pathways. researchgate.netasm.orgnih.gov
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inducible this compound expression. researchgate.netasm.orgnih.govplos.org Activation of NF-κB often occurs in response to stimuli like bacterial lipopolysaccharide (LPS) or pro-inflammatory cytokines. researchgate.netnih.govasm.orgplos.org Once activated, NF-κB translocates to the nucleus and binds to consensus sequences in the promoter regions of inducible this compound genes, driving their transcription. asm.orgplos.orgoup.com Studies have shown that NF-κB binding activity is induced in response to stimuli that upregulate this compound expression. asm.orgoup.com For example, LTA stimulation of prostate epithelial cells induces DEFB131 expression through TLR2 and NF-κB activation. plos.org
Nuclear Factor Interleukin-6 (NF IL-6), also known as C/EBPβ, is another transcription factor implicated in this compound gene regulation, often acting in conjunction with NF-κB. researchgate.netasm.orgnih.gov Both NF-κB and NF IL-6 consensus binding sites have been identified in the flanking regions of inducible this compound genes, such as human β-defensin 2 (HBD-2). asm.org Studies suggest that binding of both NF IL-6 and NF-κB transcription factors may be required for the transcriptional induction of some this compound genes in response to stimuli like LPS. asm.org
Other signaling pathways, such as the MAPK pathway (including p38, ERK1/2, and JNK), also play a role in regulating this compound expression. mdpi.complos.orgoup.comnih.govmdpi.comscbt.com For instance, the p38MAPK pathway has been shown to be involved in LTA-induced DEFB131 expression. plos.org α-defensin-1 has been shown to activate JNK and ERK pathways in rheumatoid fibroblast-like synoviocytes, influencing the production of inflammatory mediators. oup.comnih.gov
Influence of Inflammatory Mediators and Cytokines
Inflammatory mediators and cytokines are key triggers that significantly influence this compound gene expression, particularly for inducible defensins. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are potent inducers of this compound expression in various cell types. researchgate.netnih.govplos.orgfrontiersin.orgfrontiersin.orgmdpi.comphysiology.org
Studies have demonstrated that treatment with TNF-α and IL-1β leads to increased mRNA expression of inducible β-defensins like HBD-2 (DEFB4A). nih.gov For example, incubation of kidney carcinoma cells with IL-1β or TNF-α resulted in significant increases in HBD-2 mRNA expression. nih.gov Similarly, expression of HBD-2 by oral keratinocytes occurs mainly after stimulation by TNF-α, IL-1β, or Interferon-gamma (IFN-γ), or as a result of bacterial endotoxins like LPS. nih.gov
These inflammatory mediators often exert their effects by activating the signal transduction pathways discussed earlier, such as NF-κB and MAPK pathways, which then regulate this compound gene transcription. nih.govplos.orgmdpi.comfrontiersin.org Conversely, defensins themselves can also influence the production of inflammatory cytokines, sometimes enhancing and at other times suppressing their secretion, indicating a complex interplay between defensins and the inflammatory response. nih.govnih.govmdpi.comfrontiersin.orgfrontiersin.orgmdpi.comphysiology.org For example, α-defensins can induce the expression of pro-inflammatory cytokines like CXCL8, IL-1β, and TNFα in a concentration-dependent manner in macrophages. frontiersin.org However, HBD-2 has also been shown to reduce the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated human PBMCs. nih.gov
Here is a summary of the influence of inflammatory mediators:
| Inflammatory Mediator | Effect on this compound Expression (Examples) | Involved Pathways (Examples) |
| TNF-α | Induces HBD-2 expression nih.gov | NF-κB, MAPK nih.govmdpi.comfrontiersin.org |
| IL-1β | Induces HBD-2 expression nih.gov | NF-κB, MAPK nih.govplos.orgmdpi.com |
| LPS | Induces inducible defensins spandidos-publications.comresearchgate.netnih.govasm.org | NF-κB, NF IL-6, TLRs, MAPK researchgate.netnih.govasm.orgplos.org |
| IFN-γ | Regulates DEFB1 expression spandidos-publications.com | Not explicitly detailed in snippets for induction |
Response to Microbial and Pathogen-Associated Molecular Patterns (PAMPs)
This compound gene expression is significantly influenced by microbial and pathogen-associated molecular patterns (PAMPs). PAMPs, such as bacterial lipopolysaccharide (LPS), peptidoglycans, and zymosan, are recognized by host pattern-recognition receptors (PRRs), triggering signaling pathways that lead to the upregulation of this compound genes oup.com. This inducible expression is a crucial aspect of the innate immune response, allowing for a rapid increase in antimicrobial peptide concentration at the site of potential infection.
In vitro studies have demonstrated that stimulation with bacterial LPS and inflammatory mediators can induce this compound expression in epithelial cells oup.comresearchgate.nettermedia.plnih.gov. This induction often occurs via signal transduction pathways common to other innate immune responses, notably those involving transcription factors such as nuclear factor (NF)-kappaB and activator protein 1 (AP-1) researchgate.netnih.govmdpi.com. The binding of these transcription factors to the promoter regions of this compound genes is essential for their induced expression mdpi.com. In vivo, the upregulation of several this compound genes has been observed during both infectious and inflammatory states oup.comresearchgate.netnih.gov.
Research in meagre (Argyrosomus regius), a fish species, showed that induction experiments with PAMPs like LPS, poly (I:C), and β-glucan resulted in significant changes in β-defensin gene expression in tissues such as kidney, spleen, gut, and gill. The expression profiles varied in magnitude and time course depending on the tissue and the specific PAMP stimulus nih.gov.
Differential Gene Expression in Response to Pathogens (e.g., Cryptosporidium parvum, SARS-CoV-2)
The expression of this compound genes can be differentially regulated in response to specific pathogens. Studies investigating the interaction between the enteric protozoan parasite Cryptosporidium parvum and host epithelial cells have revealed varied effects on this compound expression nih.gov.
Infection with C. parvum has been shown to differentially regulate β-defensin gene expression. In murine models, downregulation of murine β-defensin-1 (mBD-1) mRNA and protein was observed both in vitro and in vivo nih.gov. Similarly, infection of human colonic HT29 cells with C. parvum resulted in a partial reduction in human β-defensin-1 (hBD-1) expression nih.gov. In contrast, hBD-2 gene expression was induced in response to C. parvum infection in HT29 cells, while hBD-3 expression remained unaffected nih.gov. This differential regulation suggests a complex interplay between the parasite and the host's this compound response, where the parasite may employ strategies to modulate this compound levels to its advantage nih.govoup.commdpi.com. Recombinant hBD-1 and hBD-2 peptides have demonstrated significant antimicrobial activity against C. parvum sporozoites in vitro, highlighting the potential importance of these peptides in controlling this infection nih.gov.
Regarding SARS-CoV-2, recent in silico studies suggest that human beta-defensin-2 (hBD-2) may have the ability to bind to the receptor-binding motif (RBD) domain of the virus, which is involved in binding to the ACE2 receptor and mediating viral entry into host cells. This interaction could potentially block viral entry mdpi.com. However, the antiviral activity of beta-defensins like hBD-2, hBD-5, and hBD-6 after viral entry into cells has not been proven mdpi.com.
Data illustrating the differential expression of human beta-defensins in HT29 cells upon C. parvum infection is summarized below:
| Human Beta-Defensin | Expression Change upon C. parvum Infection (HT29 cells) |
| hBD-1 | Partial Reduction |
| hBD-2 | Induction |
| hBD-3 | No Effect |
Tissue-Specific and Cell-Specific Expression
Defensins exhibit distinct tissue-specific and cell-specific expression patterns, reflecting their localized roles in host defense and other physiological processes.
Epithelial Tissues (Skin, Respiratory Tract, Urogenital Tract, Gastrointestinal Tract, Oral Mucosa)
Epithelial tissues form crucial barriers against the external environment and are major sites of this compound production. Various this compound subtypes are expressed in a constitutive or inducible manner across different epithelial surfaces.
In the skin, hBD-2 is notably expressed, and its expression can be induced by bacterial infection aai.orgfrontiersin.orgnih.gov. The respiratory tract epithelium also expresses defensins, including hBD-1, which is constitutively expressed, and hBD-2, which is inducible by bacterial infection or proinflammatory agonists aai.orgfrontiersin.orgmdpi.comasm.org. Defensins are also found in the urogenital tract epithelium aai.orgfrontiersin.orgmdpi.commdpi.com.
The gastrointestinal tract is a significant site of this compound expression. Alpha-defensins 5 and 6 (HD5 and HD6) are particularly important in maintaining the homeostatic equilibrium of the enteric mucosa and are expressed by intestinal epithelial cells mdpi.com. Beta-defensins are produced by epithelial cells along the entire intestinal tract pnas.org. hBD-1 is constitutively expressed in the epithelium of the normal human colon and small intestine, while hBD-2 expression is low in normal colon but abundant in inflamed colon aai.org.
The oral mucosa, including the gingival epithelium and salivary glands, also expresses defensins, such as hBD-1, hBD-2, and hBD-4 termedia.plaai.orgmdpi.com. Salivary defensins contribute to the protection of the oral mucosa from infection termedia.pl.
A summary of selected human beta-defensin expression in epithelial tissues is provided below:
| Human Beta-Defensin | Tissue Expression Sites | Expression Pattern |
| hBD-1 | Respiratory tract, kidney, urogenital epithelium, oral cavity, intestinal epithelium | Constitutive |
| hBD-2 | Skin, respiratory epithelium, intestinal epithelium, gingival epithelium | Inducible (infection/inflammation) |
| hBD-3 | Skin, respiratory epithelial cells | Inducible |
| hBD-4 | Respiratory epithelial cells | Inducible |
Specialized Cells (Paneth Cells, Testis/Epididymis)
Beyond widespread epithelial and hematopoietic distribution, defensins are also expressed in specialized cell types. Paneth cells, located at the base of the crypts of Lieberkühn in the small intestine, are a primary source of enteric alpha-defensins, specifically human defensins 5 and 6 (HD5 and HD6) frontiersin.orgmdpi.commdpi.compnas.orgnih.govoup.comannualreviews.org. These defensins are constitutively expressed and secreted into the intestinal lumen, playing a critical role in shaping the gut microbiota and protecting against enteric pathogens frontiersin.organnualreviews.org.
The male reproductive tract, particularly the testis and epididymis, is another site of specialized this compound expression. Surprisingly, many mammalian beta-defensins are preferentially expressed in the male reproductive system nih.govphysiology.org. This expression is often developmentally regulated and androgen-dependent, with increased expression occurring during sexual maturation oup.comnih.govphysiology.org. While these defensins contribute to innate immunity in the reproductive tract, evidence also suggests they may play roles in sperm maturation and fertility nih.govphysiology.org. For example, the this compound-like gene EP2 is expressed in the epididymis and is androgen-dependent oup.com.
Evolutionary Dynamics of Defensins
Phylogenetic Origins and Diversification
Defensins have a long evolutionary history, with evidence suggesting their presence in early life forms and subsequent diversification into distinct subfamilies. frontiersin.orgnih.gov
Ancient Ancestry and Primordial Immune Mechanisms
Defensins are considered an evolutionarily ancient family of antimicrobial peptides, with origins traceable back approximately 500 million years to bilateral metazoans. oup.comresearchgate.net Their presence in lower organisms underscores their role as part of a primordial immune protective mechanism. oup.com The wide distribution of defensins across diverse kingdoms, including animals, plants, and fungi, highlights their fundamental importance in host defense. frontiersin.orgoup.comnih.gov
Emergence of Defensin (B1577277) Subfamilies
Defensins are broadly classified into two superfamilies, cis- and trans-defensins, based on their independent evolutionary origins, secondary structure orientation, cysteine motifs, disulfide bond connectivities, and tertiary structure similarities. nih.govlatrobe.edu.au Within vertebrates, three main subfamilies are recognized: alpha (α), beta (β), and theta (θ), distinguished by their disulfide bonding patterns. nih.govnih.govresearchgate.net
Phylogenetic evidence suggests that a primordial β-defensin is the common ancestor of all vertebrate defensins, with this gene family expanding throughout vertebrate evolution. frontiersin.org This hypothesis is supported by the discovery of β-defensin-like genes in phylogenetically distant vertebrates such as reptiles, birds, and teleost fishes. frontiersin.org Alpha-defensins, in contrast, appear to be mammalian-specific, likely evolving from β-defensins after mammals diverged from other vertebrates. frontiersin.orgresearchgate.netphysiology.org Theta-defensins are believed to have evolved from alpha-defensins and have been found in primates. researchgate.netphysiology.org
The emergence and diversification of these subfamilies reflect adaptation to different microbial challenges and ecological niches. researchgate.netphysiology.org
Genetic Mechanisms of Evolution
The evolution of defensins is driven by several key genetic mechanisms, including gene duplication, copy number variation, and birth-and-death evolution. plos.orgnih.govoup.com
Gene Duplication Events
Gene duplication is a significant mechanism in the expansion and diversification of this compound families. plos.orgnih.govfrontiersin.org Tandem gene duplications have led to the presence of multiple this compound copies in the genomes of various organisms. nih.govfrontiersin.org This is particularly evident in bivalve mollusks, which often display an expanded repertoire of big this compound sequences resulting from independent lineage-specific tandem gene duplications followed by rapid molecular diversification. frontiersin.org In mammals, α-defensin loci are conserved in syntenic chromosomal regions across different species, indicative of a common ancestor and subsequent duplication events. physiology.org Repeated gene duplication and positive diversifying selection have shaped the current repertoires of the α-defensin gene family in each species. physiology.org
Copy Number Variation (CNV) and its Impact on Host Immunity
Copy number variation (CNV), which involves duplications or deletions of genomic regions, is prevalent in this compound genes and significantly influences their diversification and expression. frontiersin.orgresearchgate.netnih.gov this compound genes often reside in complex genomic regions prone to structural variations, contributing to CNV. frontiersin.orgresearchgate.net
CNV of this compound genes has been linked to variations in host immune responses and susceptibility to diseases. frontiersin.orgresearchgate.netnih.govmdpi.com For instance, CNV of β-defensins has been implicated in modulating immune responses to infections and associated with conditions like psoriasis and Crohn's disease. frontiersin.orgresearchgate.netnih.gov Studies in pigs have also shown extensive CNVs in β-defensin genes, with correlations observed between genomic copy number and expression levels, suggesting a role in host resilience against pathogenic infections. mdpi.com Convergent evolution of β-defensin copy number has been observed in primates, where independent origins were sponsored by non-allelic homologous recombination. frontiersin.orgoup.com
Here is a table illustrating examples of this compound CNV and associated impacts:
| This compound Type | Species | Genomic Location | Typical Copy Number Range | Associated Impact on Immunity/Disease | Source |
| β-defensins | Humans | 8p23.1 | 2-8 (modal CN of 4) | Association with psoriasis and Crohn's disease, influencing HIV response. frontiersin.orgresearchgate.netnih.govplos.org | frontiersin.orgresearchgate.netnih.govplos.org |
| β-defensin-2 | Humans, Macaques | Not specified | Similar range in both species | Convergent evolution, adaptation to novel environments. frontiersin.orgoup.com | frontiersin.orgoup.com |
| β-defensins (pBDs) | Pigs | Multiple loci | 2-5 (for specific genes) | Correlation with gene expression, potential role in resilience to infection. mdpi.com | mdpi.com |
Birth-and-Death Evolution
The evolution of this compound gene families, particularly α- and β-defensins, often follows a birth-and-death model. plos.orgnih.govnih.govoup.comphysiology.org This model involves frequent gene duplication (birth), followed by the accumulation of mutations and either functional diversification or pseudogenization and loss (death). plos.orgnih.govnih.gov Under this model, some duplicated genes are maintained and evolve new functions, while others become non-functional pseudogenes or are deleted from the genome. plos.orgnih.govphysiology.org This dynamic process allows for the rapid adaptation of this compound repertoires to evolving pathogens. plos.orgnih.govnih.gov The presence of both functional genes and pseudogenes within this compound clusters in various species provides evidence for this evolutionary model. plos.orgphysiology.org
Compound Names and PubChem CIDs
While the article focuses on the evolutionary dynamics of defensins as a class, specific this compound types are mentioned in the context of their evolution and diversification. Finding a single PubChem CID for "this compound" as a general term is not applicable as it represents a family of peptides. Specific defensins mentioned in the search results in the context of evolution include:
Human β-defensin 2 (hBD-2) : Mentioned in the context of structure and evolution. researchgate.net
DEFB4 : Mentioned as being part of a CNV region in humans. plos.org (Note: DEFB4 encodes hBD-2).
DEFB103, DEFB104, DEFB105, DEFB106, DEFB107 : Mentioned as being part of a CNV region in humans. plos.org
Alpha-defensins (various types) : Discussed in the context of primate evolution. plos.orgnih.govnih.govresearchgate.netphysiology.orgoup.com
Theta-defensins : Discussed in the context of primate evolution. plos.orgnih.govnih.govresearchgate.netphysiology.org
Big defensins : Proposed ancestors of β-defensins found in invertebrates. researchgate.netfrontiersin.orgnih.gov
Convergent Evolution of Structure and Function
Defensins are characterized as small, cationic, disulfide-rich peptides nih.govoup.commiddlebury.edu. Despite significant diversity in their amino acid sequences, defensins from evolutionarily distant organisms often share remarkable similarities in their three-dimensional structure and biological function nih.govoup.commiddlebury.edu. This phenomenon is a prime example of convergent evolution, where similar selective pressures (primarily the need for host defense against microbes) have driven the independent evolution of molecules with analogous properties nih.govoup.commiddlebury.edu.
Research indicates that defensins belong to at least two independent evolutionary superfamilies, referred to as cis- and trans-defensins nih.govoup.commiddlebury.edu. These superfamilies are distinguished by differences in their secondary structure orientation, cysteine motifs, and disulfide bond connectivities, yet they have converged upon similar tertiary structures and broad-spectrum antimicrobial activities nih.govoup.commiddlebury.edu. The evolutionary advantage of a stable, compact, disulfide-rich core structure with variable loops appears to have been repeatedly exploited by evolution to generate diverse peptides with potent antimicrobial properties and other functions, such as cell signaling and enzyme inhibition nih.govmiddlebury.edu.
This compound-Driven Host-Pathogen Co-evolution
The constant interplay between hosts and pathogens exerts strong selective pressures on both sides, leading to a dynamic co-evolutionary arms race biorxiv.orgasm.org. Defensins, being a primary line of defense, play a significant role in driving the evolution of pathogens, while pathogens, in turn, evolve mechanisms to resist or evade this compound activity asm.orgplos.orgnih.govbiorxiv.org.
Selective Pressure on Viral Evolution (e.g., Adenovirus)
Defensins are potent effectors of innate immunity that can directly neutralize viruses plos.orgnih.gov. Studies, particularly with non-enveloped viruses like adenovirus (AdV), have demonstrated that defensins impose selective pressure that can drive viral evolution plos.orgnih.govbiorxiv.orgbiorxiv.org. Enteric alpha-defensins, such as human this compound 5 (HD5), are abundant in the small intestine and exhibit inhibitory activity against certain AdV serotypes plos.orgnih.gov.
However, some enteric viruses, including certain AdV serotypes, have evolved resistance to this compound neutralization and can even appropriate defensins to enhance their infection plos.orgnih.govbiorxiv.org. Research involving passaging a this compound-sensitive AdV serotype in the presence of a human this compound has shown the accumulation of mutations in the major capsid protein, hexon plos.orgnih.govresearchgate.net. These mutations can influence the interaction between the virus and defensins, affecting viral infectivity and potentially expanding viral tropism biorxiv.orgresearchgate.net. The interplay between increased cell binding and downstream blocks in intracellular trafficking mediated by this compound interactions with capsid proteins appears to dictate the outcome of infection and provides a rationale for how defensins shape viral evolution, leading to differential infection phenotypes among closely related viruses plos.orgnih.gov.
Shaping of Bacterial Susceptibility and Resistance
Defensins exhibit broad-spectrum antimicrobial activity against various bacteria plos.org. Their mechanisms often involve targeting bacterial membranes, although some defensins can also inhibit intracellular processes like protein and cell wall synthesis mdpi.comfrontiersin.org. This antimicrobial pressure from defensins drives the evolution of bacterial resistance mechanisms.
Bacteria have developed diverse strategies to counteract this compound activity. These include modifications to their cell surface charge, alterations in cell wall structure, expression of efflux pumps to expel defensins, and secretion of proteases that degrade defensins asm.orgfrontiersin.org. For instance, modifications in the dlt operon and the MprF protein in Gram-positive bacteria can alter the net charge of the cell surface, affecting this compound binding and increasing resistance frontiersin.orgoup.com. Capsule production can also act as a shield, preventing defensins from interacting with their targets frontiersin.org. The induction of capsular polysaccharide expression in the presence of antimicrobial peptides has been observed as a bacterial resistance strategy frontiersin.org. The multifaceted mechanisms of action of some defensins, such as targeting both cell wall synthesis and membrane integrity, may contribute to minimizing the emergence of resistance mdpi.comfrontiersin.org.
Advanced Research Methodologies and Approaches in Defensin Studies
Structural Determination Techniques
Determining the three-dimensional structure of defensins is fundamental to understanding their biological activity. Due to their small size and stable disulfide-bonded structures, techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are widely used.
X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a defensin (B1577277) crystal, researchers can reconstruct a detailed 3D model of the protein. This method has been instrumental in revealing the conserved structural fold of defensins, which typically includes a cysteine-stabilized αβ (CSαβ) motif consisting of a short α-helix and an antiparallel β-sheet stabilized by disulfide bonds.
X-ray crystallographic studies have provided insights into how defensins interact with membranes and form oligomers. For instance, studies on plant defensins like NaD1 have shown that they can form dimers and higher-order oligomers in the presence of phospholipids (B1166683), with dimerization occurring through β1 beta-strands to create a positively charged surface for interacting with negatively charged phospholipid head groups. While NMR often shows defensins as monomers in solution, X-ray crystallography frequently reveals their dimeric or oligomeric states, particularly in the presence of membrane mimetics or lipids. Preliminary X-ray crystallographic analysis has also been reported for specific defensins like the tomato this compound TPP3, providing high-resolution diffraction data (1.7 Å resolution) to understand its structure. The crystal structure of human alpha-defensin 1 (HNP-1) (G17A mutant) has also been determined by X-ray diffraction at 1.90 Å resolution. High-resolution structures of human beta-defensin-1 (B1578038) (hBD1) in two crystallographic space groups have also been reported, with a resolution of 1.40 Å.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another key technique for determining the solution structure and dynamics of defensins. It provides information about the local environment of atoms within the molecule, allowing for the determination of secondary and tertiary structures, as well as molecular motion.
NMR studies have been used to determine the solution structures of various defensins, including human neutrophil peptide HNP-1 and rabbit neutrophil peptide NP-2, revealing their secondary structures consisting of beta-sheets and turns. NMR diffusion spectroscopy has also been employed to study the multimeric state of defensins in solution, indicating that some, like human beta-defensin 3 (HBD3), can exist as dimers, while others, like HBD1 and HBD2, are monomeric. Furthermore, solid-state NMR spectroscopy is used to investigate the structure, dynamics, and topology of defensins when bound to membranes, providing crucial information about their mechanism of action. NMR relaxation analysis can also offer insights into the molecular flexibility of defensins, such as the cyclic θ-defensins, including HTD-2. The tertiary structures of human defensins from both alpha and beta families are quite similar, as indicated by X-ray crystallography and NMR spectroscopy, commonly featuring a three-stranded antiparallel β-sheet constrained by disulfide bonds.
Computational and Bioinformatic Approaches
Computational and bioinformatic methods play a vital role in complementing experimental studies, enabling the prediction, classification, and analysis of defensins on a large scale. These approaches are particularly valuable given the rapidly increasing number of this compound sequences available in databases.
In Silico Prediction of this compound Families and Subfamilies
In silico methods are widely used to predict potential defensins and classify them into families and subfamilies based on their amino acid sequences. These methods often rely on identifying conserved sequence patterns, particularly the characteristic cysteine motifs, and signal peptides.
Several computational tools and web servers have been developed for this purpose. For example, the iDPF-PseRAAAC web server was developed to improve the prediction performance for this compound proteins and classify them into families (insect, invertebrate, plant, vertebrate, and unclassified) and vertebrate subfamilies (Alpha-, Beta-, and Theta-defensins). Another tool, DEFPRED, utilizes machine learning models to discriminate defensins from other antimicrobial peptides and random proteins. These tools are essential for annotating newly discovered peptides and prioritizing candidates for experimental validation. Currently, there are six state-of-the-art computational approaches for the in silico prediction of defensins and their families/subfamilies, including Karnik's method, ID_RAAA, Defensinpred, iDPF-PseRAAAC, iDEF-PseRAAC, and DEFPRED.
Sequence Analysis and Protein Vectorization
Sequence analysis is a fundamental step in studying defensins computationally. This involves analyzing the amino acid composition, identifying conserved residues and motifs, and assessing sequence similarity to understand evolutionary relationships and potential functions.
Protein vectorization is a technique used to convert protein sequences into numerical representations (vectors) that can be used as input for machine learning algorithms. Different methods are employed for protein vectorization, including amino acid composition (AAC), dipeptide composition (DPC), and pseudo amino acid composition (PseAAC). The use of reduced amino acid alphabets can improve computational efficiency in sequence-based protein classification systems. Analyzing the abundance of specific residues, such as Cys, Arg, and Tyr, can help differentiate defensins from other antimicrobial peptides. Conserved motifs and domains are predicted using databases like the NCBI Conserved Domain database.
Machine Learning Algorithms in this compound Classification
Machine learning (ML) algorithms have become increasingly popular for the in silico identification and classification of defensins and their families/subfamilies. ML models can effectively utilize protein sequence information to make predictions without requiring knowledge of the protein's three-dimensional structure, making them suitable for large-scale analysis.
Various ML algorithms have been applied, with Support Vector Machine (SVM) being one of the most popular for building computational models in this compound prediction and classification. Other algorithms used include Random Forest (RF), Extra Tree (ET), Logistic Regression (LR), k-Nearest Neighbors (KNN), and Multilayer Perceptron (MLP). These algorithms are trained on datasets of known defensins and non-defensins, using various sequence-based features.
The general framework for ML-based this compound prediction involves dataset preparation, feature extraction, feature optimization, and model development and evaluation. Feature selection techniques, such as those utilizing L1 regularization or algorithms like Light Gradient Boosting Machine, are used to identify the most relevant features for classification.
Here is a table summarizing some of the machine learning methods and their reported performance in this compound classification:
| Method | Algorithm Used | Key Features Used | Task | Reported Performance (Example) | Source |
| DefPred | SVM | Various peptide features (selected subsets) | Discriminating defensins from AMPs/non-defensins | MCC: 0.88, AUC: 0.98 (this compound vs AMPs); MCC: 0.96, AUC: 0.99 (this compound vs non-defensins) | |
| iDPF-PseRAAAC | SVM | Reduced dipeptide compositions (N=2, S=13) | This compound family/subfamily classification | Overall Accuracy: 95.10% (Family); 98.39% (Vertebrate Subfamily); MCC: 0.97 (Alpha), 0.96 (Beta), 0.89 (Theta) for vertebrate subfamily | |
| Karnik's method | RF | Not specified in detail | In silico prediction of defensins | Mentioned as one of the existing methods. | |
| ID_RAAA | ID | Not specified in detail | This compound family/subfamily prediction | Mentioned as one of the existing methods. | |
| Defensinpred | SVM | Pseudo amino acid compositions | Human this compound and type prediction | Accuracy: 99% (this compound and types) | |
| iDEF-PseRAAC | SVM + F-score | Not specified in detail | This compound family/subfamily prediction | Mentioned as one of the existing methods. |
Molecular Dynamics Simulations for Structure-Function Elucidation
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of molecules, including proteins and peptides like defensins, at an atomic level. These simulations provide insights into the conformational changes, interactions with membranes, and pore formation mechanisms that are crucial for understanding this compound function.
Studies utilizing MD simulations have explored the interaction of various defensins with bacterial membranes. For instance, MD simulations of human α-defensin 5 (HD5) interacting with a model gram-negative bacterial membrane (lipopolysaccharide or LPS membrane) have revealed key aspects of its penetration and pore formation mechanism. HD5, a cationic antimicrobial peptide, interacts strongly with the negatively charged head groups of LPS, primarily driven by its arginine residues. nih.govresearchgate.net This interaction facilitates the adhesion of HD5 to the membrane surface. nih.govresearchgate.net
MD simulations suggest that HD5 may employ a toroidal pore formation mechanism to disrupt the integrity of the LPS membrane. nih.gov During membrane penetration, HD5 interacts with and draws the polar head groups of lipid A, a constituent of LPS, into the membrane core. nih.gov This process alters membrane thickness and initiates water leakage. nih.gov While a dimeric form of HD5 can create a water-filled channel, higher-order oligomerization appears necessary for complete lysis of the gram-negative bacterial membrane. nih.gov The hydrophobic core of the membrane presents a primary energy barrier for HD5 translocation, a finding also observed for other defensins. nih.gov
Molecular dynamics simulations have also been used to study the behavior of human defensins HNP-1, HNP-2, and HNP-3 near a water/membrane interface model. scielo.brscienceopen.com These studies have suggested that the distinct behavior of HNP-3, which is less potent than HNP-1 and HNP-2, might be linked to its apolar residues being shielded in the inner region of the peptide, thus hindering their interaction with cellular membranes. scielo.brscienceopen.com Proposed mechanisms for HNP action on membranes, explored through simulations, often involve interactions between the peptides' polar residues and charges on the membrane surface. scielo.brscienceopen.com However, the role of the membrane's hydrophobic region in preserving the quaternary structure of the peptide during interaction with the inner membrane is not fully elucidated by all models. scielo.brscienceopen.com Understanding how the dimeric structure of HNPs is conserved during the initial stages of insertion is considered fundamental to explaining their differing activities. scienceopen.com
Furthermore, MD simulations have been applied to investigate the mechanism of action of human beta-defensin 3 (hBD-3) and its derivatives interacting with lipid bilayers. researchgate.netacs.org These simulations, often combined with experimental studies, have provided insights into membrane insertion dynamics and identified specific amino acids crucial for membrane disruption. researchgate.net MD simulations have also been used to study the interaction of hBD-3 with membranes containing phosphatidylinositol 4,5-bisphosphate (PIP2), a vital component in eukaryotic cell membranes. acs.org These studies indicate that hBD-3 primarily interacts with the head of PIP2 lipids through its loop regions, and this interaction can lead to decreased membrane thickness and disruption of the membrane surface. acs.org Positively charged residues like arginine and lysine (B10760008) on hBD-3 are key contributors to the hydrogen bonds formed with PIP2 lipids, driving the binding process. acs.org
Accelerated molecular dynamics (aMD) simulations have been employed to analyze mutations in this compound proteins, such as plant defensins. plos.org These simulations can reveal conformational changes and their impact on activity. For example, aMD simulations on mutants of Raphanus sativus antifungal protein 2 (RsAFP2) interacting with fungal mimic membranes showed that certain mutations increased membrane deformation and water diffusion compared to the wild-type protein. plos.org
MD simulations are valuable for predicting the activity of this compound mutants by revealing subtle structural variations that might not be apparent from initial structural predictions. nih.gov Studies on avian β-defensin Apl_AvBD2 mutants, for instance, showed that while increased cationicity was intended, MD simulations revealed changes in the shape and orientation of the C-terminal cationic 'claw' region, which is important for antimicrobial activity. nih.gov This highlights that cationicity alone may not be the sole determinant of microbicidal activity, and factors affecting molecular dynamics, such as hydrophobicity, electrostatic interactions, and oligomerization potential, also play fundamental roles. nih.gov
Gene Expression and Regulation Analysis
Understanding the expression patterns and regulatory mechanisms of this compound genes is crucial for comprehending their role in innate immunity and other physiological processes. Various molecular techniques are employed to analyze this compound gene expression.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used technique for quantifying mRNA levels of specific genes, including defensins. This method allows researchers to measure changes in this compound gene expression in response to various stimuli, such as microbial infection, inflammation, or treatment with specific compounds. By comparing the amount of this compound mRNA in different samples, researchers can infer the transcriptional activity of this compound genes under different conditions. This technique provides a sensitive and specific way to assess the impact of regulatory factors on this compound gene expression.
Transcriptome Profiling and RNA Sequencing
Transcriptome profiling, often performed using RNA sequencing (RNA-Seq), provides a comprehensive view of all RNA molecules, including mRNA, present in a cell or tissue at a given time. This high-throughput technology allows for the identification of novel this compound transcripts, the analysis of alternative splicing, and the quantification of expression levels of all known this compound genes simultaneously. scielo.brmdpi.com By comparing the transcriptomes of samples from different conditions (e.g., infected vs. uninfected tissue, treated vs. untreated cells), researchers can identify sets of this compound genes that are differentially expressed. This can reveal coordinated regulation of this compound families and their involvement in complex biological processes. RNA-Seq can also help in identifying potential regulatory elements and transcription factors that might be involved in controlling this compound expression by correlating this compound expression with that of other genes.
Reporter Gene Assays for Promoter Activity
Reporter gene assays are valuable tools for studying the transcriptional regulation of this compound genes. In this technique, the promoter region of a this compound gene is cloned upstream of a reporter gene, such as luciferase or green fluorescent protein (GFP). This construct is then introduced into cultured cells. The activity of the this compound promoter under various conditions is inferred by measuring the expression level of the reporter gene. researchgate.net By exposing the cells to different stimuli or co-transfecting them with expression vectors for transcription factors, researchers can identify the specific DNA sequences within the promoter that are responsible for regulating this compound gene expression and the transcription factors that bind to these regions. This method helps in dissecting the complex regulatory networks that control when and where this compound genes are transcribed.
Functional Assays for Antimicrobial and Immunomodulatory Activities
Defensins exert their biological effects through various mechanisms, including direct antimicrobial activity against bacteria, fungi, and viruses, as well as immunomodulatory functions that influence the host immune response. A range of functional assays are employed to evaluate these activities.
In Vitro Assays (e.g., Membrane Permeabilization, Chemotaxis)
In vitro assays are conducted in a controlled laboratory setting, often using cultured cells or isolated components, to assess specific functional aspects of defensins.
Membrane Permeabilization Assays: A key mechanism of antimicrobial defensins involves disrupting the integrity of microbial cell membranes, leading to increased permeability and cell death. Assays such as dye leakage experiments (e.g., using propidium (B1200493) iodide or SYTOX Green) are used to measure the ability of defensins to permeabilize bacterial or fungal membranes. When the membrane is compromised, the dye can enter the cell and bind to nucleic acids, producing a fluorescent signal that can be quantified. The extent of fluorescence is proportional to the degree of membrane damage. These assays help to determine the concentration of this compound required to induce membrane permeabilization and compare the lytic activity of different defensins or this compound variants.
Chemotaxis Assays: Beyond their direct antimicrobial effects, some defensins can act as chemoattractants, recruiting immune cells such as neutrophils, monocytes, and dendritic cells to sites of infection or inflammation. Chemotaxis assays are used to measure the ability of defensins to induce directed migration of these cells. Techniques like the Boyden chamber assay or microfluidic devices are employed. In a Boyden chamber, cells are placed in an upper chamber separated by a porous membrane from a lower chamber containing the this compound. Cells that migrate through the pores towards the this compound in the lower chamber are then quantified. Microfluidic devices allow for the creation of stable chemoattractant gradients and real-time tracking of cell migration. These assays help to understand the role of defensins in orchestrating immune cell recruitment and their contribution to the inflammatory response.
Other in vitro functional assays include:
Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of defensins against various microbial strains.
Biofilm Inhibition Assays: Assessing the ability of defensins to prevent the formation of or disrupt existing microbial biofilms.
Immunomodulatory Assays: Measuring the effect of defensins on the production of cytokines, chemokines, and other immune mediators by cultured cells.
Cell Viability Assays: Evaluating the potential toxicity of defensins towards host cells using methods like the MTT or MTS assay.
Cell Culture Models (e.g., Epithelial Cell Lines, Immune Cells)
Cell culture models are fundamental to studying the direct effects of defensins on host cells and pathogens, as well as their roles in immune responses. Epithelial cell lines are particularly relevant as epithelial tissues are primary sites of this compound expression and the first line of defense against invading microbes. mdpi.comnih.govplos.org Studies using intestinal epithelial cell lines like Caco-2 have shown that human alpha-defensin 5 (HD5) can induce the production of interleukin-8 (IL-8), sometimes synergistically with TNFα, indicating a role in modulating cytokine activities. nih.gov Human beta-defensins (hBDs), such as hBD1, hBD2, and hBD3, are mainly expressed by epithelial cells in various tissues, including the skin, urogenital and respiratory tracts, eye, and oral tissues. mdpi.complos.org These defensins can upregulate the expression of chemokines like IL-8 and monocyte chemoattractant protein 1 (MCP-1) in epithelial cells and macrophages. nih.govplos.org
Immune cells, including peripheral blood mononuclear cells (PBMCs), monocytes, macrophages, and dendritic cells, are also key in vitro models for this compound research. nih.gov Human neutrophil peptides (HNPs), a type of alpha-defensin, have been shown to induce TNFα in PBMCs and upregulate CC-chemokines and IL-8 in macrophages. nih.gov Beta-defensins are known to act as chemoattractants for immune cells, including immature dendritic cells and memory T cells, often mediated through receptors like CCR6 and CCR2. mdpi.comnih.govfrontiersin.org Studies using engineered embryonic kidney cells expressing Toll-like receptors (TLRs) have demonstrated that hBD3 can activate the transcription factor NFκB, dependent on the expression of both TLR1 and TLR2, indicating that defensins can initiate TLR signaling. frontiersin.org Furthermore, hBD3 can enter TLR4-stimulated macrophages and dampen the expression of pro-inflammatory genes. frontiersin.org
Three-dimensional co-culture models, such as those involving gingival epithelial cells and fibroblasts, are used to investigate the anti-inflammatory properties of defensins in a more complex tissue-like environment. plos.org For instance, hBD3 has been shown to act synergistically with cathelicidin (B612621) (LL-37) to reduce cytokine secretion in an LPS-stimulated 3D model of gingival mucosa. plos.org
In Vivo Models (e.g., Murine Models of Infection and Inflammation)
In vivo models, particularly murine models, are indispensable for evaluating the systemic effects of defensins and their analogs in the context of actual infections and inflammatory conditions. These models allow researchers to study this compound function in a complex biological system, observing outcomes such as bacterial clearance, immune cell recruitment, and tissue damage. nih.govnih.govmdpi.com
Murine models of bacterial keratitis have demonstrated the protective role of murine beta-defensin 2 (mBD2) and mBD3 (the homolog of human beta-defensin 2). nih.gov Deficiency in these defensins, achieved through techniques like siRNA silencing or gene knockout, resulted in more severe infection and tissue damage in response to bacterial challenge. nih.gov Similarly, studies using mice with reduced levels of murine beta-defensin 10 have shown defective killing of intestinal microbiota components. nih.gov Deletion of the mouse Defb1 gene (encoding mBD1, the ortholog of hBD1) leads to increased Staphylococcus species in the urine and an inability to clear Haemophilus influenzae from the airway after challenge. nih.gov
Murine models of inflammation are also widely used. Mice deficient in mBD1 exposed to the influenza virus exhibited more rapid weight loss and higher mortality compared to wild-type controls, along with a greater influx of immune cells into the lungs, suggesting mBD1's involvement in early immune responses that prevent or clear inflammation. nih.gov Rhesus theta This compound-1 (B1577183) (RTD-1), a macrocyclic this compound, has shown potent anti-inflammatory activity in a murine model of chronic Pseudomonas aeruginosa lung infection, reducing lung white blood cell counts and pro-inflammatory gene expression, including inflammasome-related genes. mdpi.com
In vivo studies using murine models have provided crucial evidence supporting the importance of beta-defensins in airway defense against bacterial infections, demonstrating that multiple beta-defensins can cooperate to limit bacterial growth. mdpi.com
This compound Engineering and Analog Design
This compound engineering and the design of synthetic analogs are critical for overcoming limitations of natural defensins, such as susceptibility to proteolysis and salt sensitivity, and for creating molecules with enhanced or tailored activities. frontiersin.orgnih.govnih.gov Common methods include modifying amino acid sequences, creating chimeric peptides, and designing peptides from scratch based on this compound characteristics. frontiersin.org
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique used to investigate the structure-activity relationships of defensins by specifically altering amino acid residues. This allows researchers to determine the importance of particular residues or regions for antimicrobial activity, immune modulation, or structural stability. mdpi.comunibo.itmdpi.comresearchgate.net
Studies on plant defensins, such as NaD1, have used site-directed mutagenesis to show that disrupting dimer formation by mutating key residues significantly reduces antifungal activity, highlighting the importance of oligomerization for function. mdpi.com For example, the R39A mutant of NaD1 lost the ability to oligomerize and showed attenuated activity against Candida albicans. mdpi.com Mutagenesis of this compound VrD2 demonstrated the importance of loop length and amino acid composition for inhibiting α-amylase activity. mdpi.com
In human this compound research, site-directed mutagenesis has been used to identify residues critical for activity. Studies on human alpha-defensin 5 (HD5) have pinpointed several arginine residues and Y27 as important for its antibacterial activity. researchgate.net Mutagenesis has also been applied to study the role of disulfide bonds in this compound function. By mutating cysteine pairs in HD5 to serine or alanine, researchers can assess the contribution of specific disulfide linkages to structure, antimicrobial activity, and proteolytic stability. mit.edu Site-directed mutagenesis has also been used to investigate the interaction sites of defensins with host targets, such as the extracellular pore region of mouse Kv1.6 channel, which was identified as an interaction site for mBD3 through mutagenesis experiments. mdpi.com
Peptide Synthesis and Modification
Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a primary method for obtaining defensins and their analogs for research. researchgate.netnih.govnih.gov SPPS allows for the controlled assembly of amino acids to create the desired peptide sequence. nih.gov The Fmoc strategy is a common approach for solid-phase synthesis of defensins like human alpha-defensin 5 (HD5). researchgate.net Optimization of synthesis protocols, including the use of specific resins and pseudoproline dipeptide units, can improve yield and purity, facilitating oxidative folding to the native, disulfide-bonded form. researchgate.net
Peptide modification techniques are employed to enhance the properties of defensins or create novel molecules with improved characteristics. These modifications can include the introduction of non-natural amino acids, cyclization, pegylation, and lipidation. nih.govasm.org For instance, substituting L-arginine with D-arginine in linear analogs of human beta-defensin 4 (hBD4) has been shown to impart considerable antimicrobial activity. nih.gov Increasing hydrophobicity through fatty acylation, such as myristoylation, can further enhance the potency of these linear analogs and affect their interaction with microbial membranes. nih.gov Cyclization can increase resistance to proteolysis and enhance membrane-disrupting capabilities. asm.org
Orthogonal disulfide bond formation strategies can be used during synthesis to control the formation of specific disulfide linkages, which is crucial for the correct folding and activity of cysteine-rich defensins like hBD3. mdpi.com
Rational Design of Mimetic Peptides
Rational design involves using bioinformatic and biophysical data to design novel antimicrobial agents based on the structural and physicochemical features of native defensins. walshmedicalmedia.comrsc.orgmdpi.com This approach aims to create peptides with optimized activity, stability, and reduced toxicity. walshmedicalmedia.comrsc.org
Rational design can involve analyzing the structure of defensins and their targets to identify key regions responsible for activity. For example, analysis of the ACE2-RBD interface has been used to design this compound-based mimetics that mimic critical residues on ACE2 involved in binding the SARS-CoV-2 spike protein. nih.govbiorxiv.org By inserting ACE2 residues into the alpha-helix of a this compound scaffold, researchers can create engineered proteins designed to disrupt viral binding. nih.govbiorxiv.org
Rational design also informs the creation of chimeric peptides by combining functional domains from different defensins or other antimicrobial peptides. frontiersin.orgnih.gov For instance, a cyclic mini-beta-defensin analog was designed by combining the internal hydrophobic domain of hBD1 and the C-terminal charged region of hBD3 to create a peptide with improved antibacterial activity and salt resistance. nih.govresearchgate.net Rational design can also involve modifying the charge distribution and hydrophobicity of peptides to enhance their interaction with microbial membranes. unibo.itmdpi.com Studies on American oyster this compound (AOD) analogs have used rational design to insert arginine residues to improve antimicrobial activity, leading to analogs that primarily exert their effects through membrane disruption. rsc.orgmdpi.com
Rational design is an iterative process that often involves synthesizing designed peptides and then evaluating their activity and properties to inform further modifications. rsc.org
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying Defensin activity in vivo?
- Methodological Answer : Use transgenic animal models (e.g., murine knockout systems) to observe this compound function in pathogen resistance. Complement with organoid cultures to mimic human mucosal barriers . Validate results using flow cytometry for immune cell profiling and RNA-seq to quantify this compound expression patterns .
Q. How do researchers standardize this compound purification protocols to ensure reproducibility?
- Answer : Employ HPLC combined with mass spectrometry for peptide purity assessment. Use synthetic Defensins as controls to calibrate bioactivity assays (e.g., radial diffusion assays against E. coli or C. albicans) . Document buffer conditions (pH, ionic strength) to minimize batch-to-batch variability .
Q. What bioinformatics tools are critical for identifying novel this compound homologs across species?
- Answer : Utilize BLASTp for sequence homology searches and phylogenetic tools like MEGA-X to map evolutionary conservation. Pair with AlphaFold2 for structural predictions of uncharacterized peptides .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in autoimmune diseases be resolved?
- Answer : Conduct meta-analyses of transcriptomic datasets (e.g., GEO, ArrayExpress) to identify tissue-specific expression patterns. Use Mendelian randomization to distinguish causal relationships from correlations . Validate findings in conditional knockout models to isolate this compound’s immunomodulatory effects .
Q. What strategies mitigate bias when analyzing this compound’s interaction with host cell membranes?
- Answer : Apply molecular dynamics simulations (e.g., GROMACS) to model peptide-lipid interactions. Validate with neutron reflectometry to quantify membrane disruption thresholds. Use blinded analysis for imaging data (e.g., cryo-EM) to reduce observer bias .
Q. How do researchers design studies to disentangle this compound’s direct antimicrobial effects from its signaling roles?
- Answer : Employ dual-reporter assays (e.g., luminescence for bacterial killing + ELISA for cytokine release). Use CRISPR-edited cell lines lacking this compound receptors (e.g., CCR6) to isolate signaling pathways .
Key Considerations for Rigorous this compound Research
- Sample Validation : Use MALDI-TOF to confirm this compound identity in complex biological samples .
- Ethical Compliance : For human studies, obtain IRB approval and document informed consent for mucosal swab or serum collection .
- Data Transparency : Share raw proteomics data via repositories like PRIDE to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
